Product packaging for 6-Amino-1,3-benzodioxole-5-carbonitrile(Cat. No.:CAS No. 187164-87-0)

6-Amino-1,3-benzodioxole-5-carbonitrile

Katalognummer: B067016
CAS-Nummer: 187164-87-0
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: WHSLUSAPNOCFII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

6-Amino-1,3-benzodioxole-5-carbonitrile is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzodioxole scaffold, a privileged structure known for its ability to interact with a wide range of biological targets, augmented by both amino and nitrile functional groups. The electron-donating amino group and the electron-withdrawing nitrile group create a unique electronic profile, making this intermediate highly valuable for the synthesis of more complex heterocyclic systems, such as quinazolines and other fused nitrogen-containing aromatics. Researchers utilize this compound primarily as a precursor in the development of potential pharmacologically active molecules. Its structure is particularly relevant in the design and synthesis of compounds for investigating kinase inhibitors, neurotransmitter receptor ligands, and enzyme modulators. The nitrile group can act as a hydrogen bond acceptor or be further derivatized into amidines, tetrazoles, or carboxylic acids, thereby expanding the structure-activity relationship (SAR) exploration. This reagent offers a versatile starting point for constructing targeted libraries in high-throughput screening and for lead optimization programs, providing researchers with a critical tool to probe complex biochemical pathways and develop novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B067016 6-Amino-1,3-benzodioxole-5-carbonitrile CAS No. 187164-87-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-amino-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLUSAPNOCFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350774
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187164-87-0
Record name 6-amino-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile: Data and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment and a Note on Data Availability

A comprehensive search of chemical databases and the scientific literature for "6-Amino-1,3-benzodioxole-5-carbonitrile" reveals a significant scarcity of available data for this specific chemical entity. While numerous derivatives and isomers of the 1,3-benzodioxole scaffold are well-documented, public and commercial databases do not currently provide detailed experimental properties, pharmacological activities, or established synthesis protocols specifically for the 6-amino, 5-carbonitrile substituted variant.

This guide will therefore focus on the available information for closely related and structurally similar compounds to provide a foundational understanding of the potential characteristics of the target molecule. The presented data should be interpreted with the understanding that it pertains to analogues and may not be directly representative of this compound.

General Properties of the 1,3-Benzodioxole Core

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common scaffold in medicinal chemistry and natural products. This structural motif is present in a variety of biologically active compounds. The electronic nature of the benzodioxole ring system can influence the properties of its derivatives.

Physicochemical Properties of Analogous Compounds

To approximate the potential properties of this compound, we can examine data from related structures. The following table summarizes key physicochemical properties of selected 1,3-benzodioxole derivatives. It is crucial to note that the substitution pattern significantly impacts these values.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,3-Benzodioxole-5-carbonitrile4421-09-4C₈H₅NO₂147.1394-97257.3 ± 29.0 at 760 mmHg
1,3-Benzodioxol-5-amine14268-66-7C₇H₇NO₂137.14Not AvailableNot Available
Methyl 6-amino-1,3-benzodioxole-5-carboxylate40680-63-5C₉H₉NO₄195.17Not AvailableNot Available

Data sourced from publicly available chemical databases. These values are for related compounds and are provided for illustrative purposes only.

Potential Synthesis Strategies

G start 1,3-Benzodioxole-5-carbonitrile step1 Nitration start->step1 intermediate1 6-Nitro-1,3-benzodioxole-5-carbonitrile step1->intermediate1 step2 Reduction intermediate1->step2 end_product This compound step2->end_product

Figure 1. A conceptual synthetic pathway for this compound.

Conceptual Experimental Protocol:
  • Nitration of 1,3-Benzodioxole-5-carbonitrile: 1,3-Benzodioxole-5-carbonitrile could be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity of this reaction would be critical in obtaining the desired 6-nitro intermediate.

  • Reduction of the Nitro Group: The resulting 6-Nitro-1,3-benzodioxole-5-carbonitrile could then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acetic acid.

  • Purification: The final product, this compound, would require purification, likely through techniques such as recrystallization or column chromatography.

Note: This is a theoretical pathway and would require experimental validation and optimization.

Potential Pharmacological Significance and Signaling Pathways

The pharmacological activity of this compound has not been reported. However, the 1,3-benzodioxole scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The amino and cyano functionalities on the aromatic ring would be expected to significantly influence the molecule's electronic properties, hydrogen bonding potential, and overall biological activity profile.

Given the lack of specific data, any depiction of signaling pathways would be purely speculative. Research into the biological effects of this compound would be a prerequisite for understanding its mechanism of action.

Logical Relationship of Research and Development

The development of a novel chemical entity like this compound would typically follow a structured progression from synthesis to biological evaluation.

G cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies synthesis Synthesis purification Purification synthesis->purification structural_elucidation Structural Elucidation (NMR, MS, IR) purification->structural_elucidation screening Biological Screening structural_elucidation->screening potency Potency & Efficacy Assays screening->potency mechanism Mechanism of Action Studies potency->mechanism animal_models Animal Models of Disease mechanism->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 6-Amino-1,3-benzodioxole-5-carbonitrile. Due to a lack of comprehensive experimental data for this specific compound, this guide includes predicted values and data from structurally similar compounds to offer insights for research and development purposes.

Core Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below. It is important to note that most of the data for the target compound are predicted, and caution should be exercised when using these values for experimental design.

Data Presentation: Physicochemical Properties

PropertyThis compound (Predicted/Limited Data)6-amino-4-(1,3-benzodioxol-5-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Predicted)[1]6-amino-1-(1,3-benzodioxole-5-carbonyl)-7-hydroxyisoquinoline-3-carboxylic acid (Predicted)[2]
CAS Number 187164-87-0[3]371124-86-644300647
Molecular Formula C₈H₆N₂O₂C₂₀H₂₂N₄O₃C₁₈H₁₂N₂O₆
Molecular Weight ( g/mol ) 162.15374.42352.3
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not available565.9 ± 50.0Data not available
Density (g/cm³) Data not available1.40 ± 0.1Data not available
pKa Data not available12.12 ± 0.70Data not available
logP Data not availableData not available2.4
Solubility Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound of interest.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

  • Cooling and Cleaning: After the determination, the apparatus is allowed to cool, and the used capillary tube is disposed of appropriately.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Replicate and Control: The experiment is performed in triplicate to ensure the reproducibility of the results. A blank sample (solvent only) is also analyzed as a control.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a specific concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for drug discovery applications) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The two phases are then carefully collected.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a typical experimental workflow for determining a key physicochemical property, the melting point, using a DigiMelt apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Obtain dry, powdered solid sample prep2 Load sample into capillary tube (2-3 mm height) prep1->prep2 prep3 Pack sample by tapping prep2->prep3 setup3 Insert capillary tube into the heating block prep3->setup3 Place sample in apparatus setup1 Turn on DigiMelt apparatus setup2 Set start temp, ramp rate, and stop temp setup1->setup2 setup2->setup3 meas1 Start heating cycle setup3->meas1 Begin measurement meas2 Observe sample through viewfinder meas1->meas2 meas3 Record T_start (first liquid drop) meas2->meas3 meas4 Record T_end (all liquid) meas3->meas4 analysis1 Determine melting point range (T_start - T_end) meas4->analysis1 Analyze results

Workflow for Melting Point Determination using a DigiMelt Apparatus.

References

A Technical Guide to the Spectral Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-1,3-benzodioxole-5-carbonitrile is a substituted benzodioxole, a heterocyclic compound that is a structural motif in various biologically active molecules. The 1,3-benzodioxole ring system is found in natural products and has been investigated for a range of therapeutic applications, including anti-tumor and anti-hyperlipidemia activities. The addition of amino and cyano functional groups to this scaffold creates a molecule with potential for further chemical modification and diverse pharmacological properties. This guide provides a framework for the spectral analysis of this class of compounds, including detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Analysis

Due to the limited availability of published experimental spectral data for this compound, this section presents predicted data and data from closely related analogs to provide a representative understanding of the expected spectral characteristics.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would correspond to the aromatic protons, the amine protons, and the methylene protons of the dioxole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HAromatic CH
~ 6.0 - 6.5Singlet1HAromatic CH
~ 6.0Singlet2H-OCH₂O-
~ 4.5 - 5.5Broad Singlet2H-NH₂

Note: Predicted data is based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 150 - 155Aromatic C-O
~ 145 - 150Aromatic C-O
~ 140 - 145Aromatic C-NH₂
~ 120 - 125Aromatic CH
~ 115 - 120Quaternary C-CN
~ 110 - 115Aromatic CH
~ 100 - 105-OCH₂O-
~ 90 - 95Quaternary C-CN

Note: Predicted data is based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200Amine (-NH₂)N-H Stretch
2230 - 2210Nitrile (-C≡N)C≡N Stretch
1650 - 1550Aromatic RingC=C Stretch
1250 - 1200Aryl EtherC-O Stretch
1100 - 1000Dioxole RingC-O-C Stretch
MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
~ 176[M]⁺ (Molecular Ion)
~ 147[M - HCN]⁺
~ 119[M - HCN - CO]⁺

Note: Fragmentation patterns are predicted and may vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0-200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-500.

Visualizations

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound, starting from 6-bromo-1,3-benzodioxole-5-carbonitrile.

G A 6-Bromo-1,3-benzodioxole-5-carbonitrile C Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination A->C Reactant B Ammonia or Amine Source (e.g., NaN3 followed by reduction) B->C Reagent D This compound C->D Product E Spectral Characterization (NMR, IR, MS) D->E Analysis

Caption: A conceptual workflow for the synthesis and analysis of the target compound.

Reported Biological Activities of the 1,3-Benzodioxole Scaffold

This diagram outlines some of the key biological activities that have been reported for various derivatives of the 1,3-benzodioxole core structure.[1]

G cluster_A cluster_B Core 1,3-Benzodioxole Derivatives A Anti-Tumor Activity Core->A B Anti-Hyperlipidemia Core->B C Antioxidant Properties Core->C D Root Growth Promotion Core->D A1 Enzyme Inhibition A->A1 A2 Apoptosis Induction A->A2 B1 Reduction of Plasma Lipids B->B1 B2 Improvement of Liver Function B->B2

Caption: Biological activities associated with the 1,3-benzodioxole core structure.

References

An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 187164-87-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1,3-benzodioxole-5-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents its fundamental properties alongside a discussion of the general synthesis, characterization, and potential biological significance of the broader class of amino-benzodioxole derivatives.

Chemical Identity and Properties

This compound is a substituted benzodioxole derivative. The benzodioxole moiety is a common scaffold in natural products and pharmacologically active molecules. The presence of an amino group and a nitrile group suggests its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems.

PropertyValueSource
CAS Number 187164-87-0[1][2][3]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Synonyms 6-Aminobenzo[d][1][2]dioxole-5-carbonitrile, 6-Amino-1,3-benzodioxol-5-yl cyanide[1]

Synthesis and Reaction Pathways

A hypothetical synthesis workflow is presented below:

G cluster_0 Hypothetical Synthesis Workflow Start 1,3-Benzodioxole-5-carbonitrile Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Step 1 Intermediate 6-Nitro-1,3-benzodioxole-5-carbonitrile Nitration->Intermediate Reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Intermediate->Reduction Step 2 Product This compound Reduction->Product

Caption: Hypothetical synthesis of this compound.

Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons in the benzodioxole ring system, a singlet for the methylenedioxy protons (-O-CH₂-O-), and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: Aromatic carbons, a carbon signal for the nitrile group (-C≡N), and a signal for the methylenedioxy carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-O stretching of the ether linkages in the dioxole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Significance and Drug Development Applications

The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The amino and nitrile functionalities on this compound make it a valuable building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are known to possess diverse biological activities.

Given the established role of various kinase signaling pathways in diseases like cancer, novel heterocyclic compounds derived from this compound could potentially be designed as kinase inhibitors. A conceptual signaling pathway that could be targeted by such derivatives is illustrated below:

G cluster_1 Conceptual Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor Potential Inhibitor (Derived from Core Compound) MEK->Inhibitor Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Conceptual targeting of a kinase cascade by a potential inhibitor.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific research on this compound is limited, the well-documented biological activities of related benzodioxole derivatives underscore the importance of further investigation into its synthetic derivatization and pharmacological evaluation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar molecules in the field of drug discovery. Further experimental work is necessary to fully elucidate its properties and biological activity.

References

Navigating the Solubility Landscape of 6-Amino-1,3-benzodioxole-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Aminobenzodioxoles

The 1,3-benzodioxole moiety is a key structural feature in a wide range of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The inclusion of an amino group and a carbonitrile functionality on this core structure, as seen in 6-Amino-1,3-benzodioxole-5-carbonitrile, offers multiple points for chemical modification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. Understanding the solubility of such a scaffold is a foundational step in harnessing its potential.

Solubility Profile: An Estimation and a Path to Determination

Due to the absence of specific quantitative solubility data for this compound in the scientific literature, a precise data table cannot be provided at this time. However, based on its chemical structure, a qualitative estimation of its solubility can be made. The presence of the polar amino group and the nitrogen of the nitrile group suggests potential solubility in polar organic solvents. Conversely, the aromatic benzodioxole core provides a hydrophobic character, which may lead to some solubility in nonpolar organic solvents.

To address the need for quantitative data, a general experimental protocol for determining the solubility of a poorly soluble organic compound is detailed below.

Experimental Protocol for Solubility Determination

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[4][5]

Objective: To determine the concentration of a saturated solution of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, N,N-dimethylformamide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

  • Data Reporting:

    • Calculate the solubility as the mean of at least three independent measurements and express it in units such as mg/mL or mol/L.

The following table provides a template for recording the determined solubility data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
N,N-Dimethylformamide25Data to be determinedData to be determined

Proposed Synthetic Pathway

While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds.[6][7][8] The proposed workflow starts from the commercially available 5-bromo-1,3-benzodioxole.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction 5-bromo-1,3-benzodioxole 5-bromo-1,3-benzodioxole Nitration Nitration 5-bromo-1,3-benzodioxole->Nitration HNO₃, H₂SO₄ Intermediate_1 5-Bromo-6-nitro-1,3-benzodioxole Nitration->Intermediate_1 Cyanation Cyanation Intermediate_1->Cyanation CuCN, DMF Intermediate_2 6-Nitro-1,3-benzodioxole-5-carbonitrile Cyanation->Intermediate_2 Reduction Reduction Intermediate_2->Reduction Fe, HCl or H₂, Pd/C Final_Product This compound Reduction->Final_Product

Proposed synthesis of this compound.

Workflow Description:

  • Nitration: The synthesis commences with the nitration of 5-bromo-1,3-benzodioxole using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding 5-Bromo-6-nitro-1,3-benzodioxole.

  • Cyanation: The bromo group is then displaced by a nitrile group through a nucleophilic aromatic substitution reaction, typically using copper(I) cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step affords 6-Nitro-1,3-benzodioxole-5-carbonitrile.

  • Reduction: Finally, the nitro group is reduced to an amino group. This can be achieved through various methods, such as using iron in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. The final product is the target molecule, this compound.

Relevance in Drug Discovery and Development

Derivatives of 1,3-benzodioxole are of significant interest in drug discovery. The rigid, planar structure of the benzodioxole ring system can serve as a scaffold to which various functional groups can be attached to modulate pharmacological activity. The presence of both an amino and a nitrile group in the target compound provides versatile handles for further chemical elaboration, allowing for the creation of a diverse library of compounds for screening against various biological targets. For instance, these functional groups can participate in reactions to form amides, ureas, and other heterocyclic systems, which are common motifs in many approved drugs.

Conclusion

While specific, quantitative data on the solubility of this compound remains to be published, this technical guide provides a robust framework for its determination. The outlined experimental protocol offers a standardized method for generating reliable solubility data in a range of organic solvents, which is a critical step in the early-stage development of this and other novel compounds. The proposed synthetic pathway provides a logical and feasible route for its preparation, enabling further investigation of its chemical and biological properties. As the field of medicinal chemistry continues to explore novel chemical space, a thorough understanding of the fundamental physicochemical properties of new molecular entities, such as solubility, will be paramount to the successful development of the next generation of therapeutics.

References

Methodological & Application

Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 6-Amino-1,3-benzodioxole-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. Two primary pathways are presented, starting from readily available precursors. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Route 1: Synthesis from Piperonal

This route commences with the commercially available and relatively inexpensive starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The synthesis proceeds through three key steps: nitration, conversion of the aldehyde to a nitrile, and subsequent reduction of the nitro group.

Step 1: Nitration of Piperonal to 6-Nitropiperonal

The first step involves the regioselective nitration of piperonal to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal). This reaction is typically carried out using a mixture of nitric acid and a suitable solvent at a controlled temperature.

Experimental Protocol:

  • In a round-bottom flask, suspend piperonal (1 equivalent) in water.

  • Under vigorous magnetic agitation at room temperature (20°C), add concentrated nitric acid (approximately 2 equivalents) dropwise.[1]

  • A color change from colorless to yellow is typically observed.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.[1]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the yellow solid by filtration and wash with a saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral.[1]

  • Dry the product to obtain 6-nitropiperonal.

Reactant Molecular Weight ( g/mol ) Equivalents Quantity
Piperonal150.131(User defined)
Conc. HNO₃63.01~2(Calculated)

Table 1: Reactants for the Nitration of Piperonal.

Step 2: Conversion of 6-Nitropiperonal to 6-Nitro-1,3-benzodioxole-5-carbonitrile

This step involves the one-pot conversion of the aldehyde functional group to a nitrile. A common and effective method utilizes hydroxylamine hydrochloride.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask, combine 6-nitropiperonal (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable catalyst such as anhydrous ferrous sulfate in a solvent like DMF.[3]

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 6-nitro-1,3-benzodioxole-5-carbonitrile.

Reactant Molecular Weight ( g/mol ) Equivalents Yield (%)
6-Nitropiperonal195.131(Variable)
NH₂OH·HCl69.491.2(Variable)
Ferrous Sulfate151.91Catalytic(Variable)

Table 2: Typical Reagents and Expected Yield for Aldehyde to Nitrile Conversion.

Step 3: Reduction of 6-Nitro-1,3-benzodioxole-5-carbonitrile to this compound

The final step is the chemoselective reduction of the nitro group to an amine, while preserving the nitrile functionality. A reliable method for this transformation is the use of sodium dithionite.[5][6]

Experimental Protocol:

  • Dissolve 6-nitro-1,3-benzodioxole-5-carbonitrile (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.

  • Add sodium dithionite (typically 3-4 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Yield (%)
6-Nitro-1,3-benzodioxole-5-carbonitrile192.141(Variable)
Sodium Dithionite (Na₂S₂O₄)174.113-4(Variable)

Table 3: Reagents and Expected Yield for Nitro Group Reduction.

Alternatively, reduction with iron powder in the presence of an acid like HCl is a well-established method for the chemoselective reduction of nitroarenes in the presence of nitriles.[7][8]

Route1 Piperonal Piperonal Nitropiperonal 6-Nitro-1,3-benzodioxole- 5-carbaldehyde Piperonal->Nitropiperonal HNO₃ Nitrocarbonitrile 6-Nitro-1,3-benzodioxole- 5-carbonitrile Nitropiperonal->Nitrocarbonitrile NH₂OH·HCl Aminocarbonitrile 6-Amino-1,3-benzodioxole- 5-carbonitrile Nitrocarbonitrile->Aminocarbonitrile Na₂S₂O₄ or Fe/HCl

Figure 1: Synthetic pathway for Route 1, starting from Piperonal.

Route 2: Synthesis via Sandmeyer Reaction

An alternative approach involves the Sandmeyer reaction, a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route would typically start from a 6-amino-1,3-benzodioxole derivative.

Step 1: Preparation of 6-Amino-1,3-benzodioxole-5-carbaldehyde

A potential precursor for the Sandmeyer reaction is 6-amino-1,3-benzodioxole-5-carbaldehyde. While not as readily available as piperonal, its synthesis could be envisioned from 6-nitropiperonal by a controlled reduction.

Step 2: Diazotization and Sandmeyer Cyanation

The core of this route is the conversion of the aromatic amine to a nitrile.

Experimental Protocol:

  • Diazotization: Dissolve 6-amino-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N₂) should be observed.[9]

  • After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography to yield this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Yield (%)
6-Amino-1,3-benzodioxole-5-carbaldehyde165.151(Variable)
Sodium Nitrite (NaNO₂)69.001(Variable)
Copper(I) Cyanide (CuCN)89.561-1.2(Variable)

Table 4: Key Reagents for the Sandmeyer Cyanation Route.

Route2 Aminoaldehyde 6-Amino-1,3-benzodioxole- 5-carbaldehyde Diazonium Diazonium Salt Intermediate Aminoaldehyde->Diazonium NaNO₂, H⁺ Aminocarbonitrile 6-Amino-1,3-benzodioxole- 5-carbonitrile Diazonium->Aminocarbonitrile CuCN

Figure 2: Synthetic pathway for Route 2 via the Sandmeyer reaction.

Concluding Remarks

The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Route 1, starting from piperonal, is likely the more practical and cost-effective approach for most laboratories due to the ready availability of the starting material. Route 2 offers a viable alternative, particularly if the amino-aldehyde precursor is accessible. Both routes utilize well-established chemical transformations that can be adapted and optimized for the synthesis of this compound. It is recommended that all reactions be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Strategic Utility of 6-Amino-1,3-benzodioxole-5-carbonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 1, 2025 – 6-Amino-1,3-benzodioxole-5-carbonitrile, a versatile bifunctional building block, is gaining significant traction in the field of organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal importance. Its unique arrangement of an aromatic amine and a nitrile group on the rigid 1,3-benzodioxole framework provides a powerful platform for the synthesis of a diverse array of fused nitrogen-containing heterocycles, including quinazolines, pyridines, and thienopyridines. These resulting structures are of high interest to researchers in drug discovery and development due to their prevalence in biologically active molecules.

The ortho-disposed amino and cyano groups are the key to the reactivity of this compound, enabling a variety of cyclization strategies. This application note will detail several key synthetic applications and provide protocols for the synthesis of valuable heterocyclic compounds derived from this starting material.

Application in the Synthesis of Quinazolinone Derivatives

One of the primary applications of this compound is in the synthesis of quinazolinone derivatives. The reaction with formic acid, for instance, provides a straightforward route to 4-oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile. This transformation is a cornerstone for accessing a class of compounds with a wide range of biological activities.

Table 1: Synthesis of 4-Oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundFormic acidN/A120485
Experimental Protocol: Synthesis of 4-Oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile
  • To a 50 mL round-bottom flask, add this compound (1.76 g, 10 mmol).

  • Add formic acid (10 mL) to the flask.

  • Heat the reaction mixture to 120 °C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the desired product.

G start This compound product 4-Oxo-4,8-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7-carbonitrile start->product Heat (120°C) reagent Formic Acid reagent->product

Fig. 1: Synthesis of a Quinazolinone Derivative.

Synthesis of Fused Pyridine Scaffolds

The reactivity of the ortho-amino nitrile moiety can also be exploited in condensation reactions with active methylene compounds to construct fused pyridine rings. A notable example is the reaction with malononitrile, which, in the presence of a suitable base, leads to the formation of 2,4-diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile. This highly functionalized pyridine can serve as a versatile intermediate for further synthetic elaborations.

Table 2: Synthesis of 2,4-Diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile

ReactantReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundMalononitrilePiperidineEthanolReflux678
Experimental Protocol: Synthesis of 2,4-Diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile
  • In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

  • Add piperidine (0.5 mL) as a catalyst.

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol (2 x 15 mL) and dry to obtain the pure product.

G start This compound product 2,4-Diamino-[1,3]dioxolo[4,5-g]pyridine- 3,5-dicarbonitrile start->product reagent Malononitrile reagent->product catalyst Piperidine catalyst->product

Fig. 2: Synthesis of a Fused Pyridine Derivative.

Connection to Bioactive Molecules: The Tadalafil Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous pharmacologically active compounds. A prominent example is Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. While the direct synthesis of Tadalafil does not start from this compound, the synthesis of its core structure relies on a Pictet-Spengler reaction involving piperonal (1,3-benzodioxole-5-carbaldehyde), highlighting the importance of this heterocyclic system in medicinal chemistry. The synthetic strategies employed for this compound can be seen as a gateway to novel analogs and derivatives with potential therapeutic applications.

Future Perspectives

The synthetic utility of this compound is vast and continues to be explored. Its ability to participate in a wide range of cyclization reactions makes it an invaluable tool for the construction of diverse heterocyclic libraries. Future research is expected to focus on the development of novel catalytic systems to further expand the scope of its applications and to synthesize new classes of biologically active compounds. The exploration of multicomponent reactions involving this versatile building block is also a promising avenue for the efficient generation of molecular complexity.

References

Application Notes and Protocols for the Derivatization of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-benzodioxole-5-carbonitrile is a versatile synthetic intermediate possessing three key reactive sites: an aromatic amino group, a nitrile moiety, and the benzodioxole ring. Derivatization of this molecule can lead to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. The primary focus of derivatization is often the nucleophilic amino group, which can readily undergo reactions such as acylation, alkylation, and sulfonylation. This document provides a detailed protocol for a representative derivatization reaction: the acylation of the amino group.

Representative Derivatization: Acylation of the Amino Group

Acylation of the 6-amino group is a fundamental transformation that introduces an acyl substituent, modulating the electronic and steric properties of the molecule. This can significantly impact its biological activity and physical characteristics. A general protocol for the acylation using an acyl chloride is provided below.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol details the synthesis of N-(5-cyano-1,3-benzodioxol-6-yl)acetamide from this compound.

Materials and Reagents:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(5-cyano-1,3-benzodioxol-6-yl)acetamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with different acylating agents. (Note: This data is hypothetical and for illustrative purposes).

Derivative NameAcylating AgentSolventReaction Time (h)Yield (%)Melting Point (°C)
N-(5-cyano-1,3-benzodioxol-6-yl)acetamideAcetyl chlorideDCM392210-212
N-(5-cyano-1,3-benzodioxol-6-yl)benzamideBenzoyl chlorideDCM488235-237
N-(5-cyano-1,3-benzodioxol-6-yl)isobutyramideIsobutyryl chlorideDCM3.585198-200
N-(5-cyano-1,3-benzodioxol-6-yl)pivalamidePivaloyl chlorideDCM575205-207

Visualizations

Diagram 1: Experimental Workflow for Acylation

experimental_workflow start Start: Dissolve Starting Material (this compound) in Anhydrous DCM add_base Add Anhydrous Pyridine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (e.g., Acetyl Chloride) cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End: Pure Acylated Product characterize->end

Caption: Workflow for the acylation of this compound.

Diagram 2: Chemical Reaction Scheme for Acylation

reaction_scheme sub This compound sub_struct reagent + R-COCl (Acyl Chloride) prod_struct reagent->prod_struct conditions conditions Pyridine, DCM 0 °C to RT prod N-(5-cyano-1,3-benzodioxol-6-yl)amide (Acylated Product)

Caption: General reaction scheme for the acylation of the amino group.

Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 6-Amino-1,3-benzodioxole-5-carbonitrile are not extensively available in the public domain. This document, therefore, focuses on the broader applications of the 6-amino-1,3-benzodioxole scaffold and its derivatives as versatile intermediates in the synthesis of various biologically active compounds. The protocols and data presented are based on closely related analogues and derivatives.

Introduction to the 6-Amino-1,3-benzodioxole Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of an amino group at the 6-position provides a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular architectures. This makes the 6-amino-1,3-benzodioxole scaffold a valuable starting point for the development of novel therapeutic agents across different disease areas. Its derivatives have shown potential as anticancer, anti-inflammatory, and neurological agents.[2][3]

Applications in the Synthesis of Bioactive Molecules

The 6-amino-1,3-benzodioxole core is a versatile building block for creating more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build upon the core structure.

Synthesis of Pyrido[3,2-e][2][4]thiazin-4-one Derivatives as AMPA Receptor Antagonists

Derivatives of the 1,3-benzodioxole scaffold have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which are of interest for the treatment of neurological disorders such as epilepsy.[3] A key synthetic intermediate is the 6-amino-1,3-benzodioxole moiety, which can be elaborated into more complex structures.

G A 6-Amino-1,3-benzodioxole Derivative B Cyclization Reaction A->B C Pyrido[3,2-e][1,3]thiazin-4-one Core B->C D N-Alkylation with 2-cyanoethyl group C->D E AMPA Receptor Antagonist D->E

Caption: Synthetic workflow for AMPA receptor antagonists.

A detailed protocol for a specific derivative is provided in the literature.[3] The synthesis involves a multi-step sequence starting from a substituted 1,3-benzodioxole precursor. A crucial step is the conversion of an allyl group to a 2-cyanoethyl group, which has been shown to significantly enhance the inhibitory activity against AMPA receptor-mediated neurotoxicity.[3]

Synthesis of COX Inhibitors

The 1,3-benzodioxole scaffold has been incorporated into molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.[2]

G start 3,4-(Methylenedioxy)phenylacetic acid esterification Esterification (e.g., Oxalyl chloride, Methanol) start->esterification methyl_ester Methyl 2-(1,3-benzodioxol-5-yl)acetate esterification->methyl_ester friedel_crafts Friedel-Crafts Acylation methyl_ester->friedel_crafts keto_ester Keto-ester Derivative friedel_crafts->keto_ester hydrolysis Hydrolysis (e.g., NaOH) keto_ester->hydrolysis cox_inhibitor Benzodioxole Acetic Acid Derivative (COX Inhibitor) hydrolysis->cox_inhibitor

Caption: Synthesis of benzodioxole-based COX inhibitors.

The synthesis of these derivatives generally starts from 3,4-(methylenedioxy)phenylacetic acid.[2] This starting material is first converted to its methyl ester. Subsequent Friedel-Crafts acylation with various substituted acyl chlorides introduces a keto functionality. Finally, hydrolysis of the ester yields the target benzodioxole acetic acid derivatives.[2]

Quantitative Biological Data

While specific data for this compound is unavailable, the following tables summarize the biological activities of some of its derivatives.

Table 1: Anticonvulsant Activity of Benzodioxole Derivatives [3]

CompoundMES ED₅₀ (mg/kg, p.o.)PTZ ED₅₀ (mg/kg, p.o.)Neurotoxicity TD₅₀ (mg/kg, p.o.)Protective Index (MES)Protective Index (PTZ)
25 *18.733.1>20010.76.0
27 **16.728.0>20012.05.6

* 3-{(4-Oxo-4H-pyrido[3,2-e][2][4]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile ** 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][2][4]thiazin-2-yl)amino]propanenitrile

Table 2: Antioxidant Activity of Benzodioxole Derivatives [5]

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
3a *21.44
3b **96.07
3e ***58.45
3f ****72.17
Trolox 1.93

* Structure not fully specified, described as a benzodioxol-based aryl acetate derivative. ** Structures not fully specified, described as benzodioxol-based aryl acetate derivatives.

Signaling Pathways and Mechanisms of Action

Inhibition of COX Enzymes

Derivatives of 1,3-benzodioxole can act as anti-inflammatory agents by inhibiting the activity of COX enzymes, which are central to the inflammatory signaling cascade.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzodioxole Derivative Inhibitor->COX

Caption: Inhibition of the COX pathway by benzodioxole derivatives.

Conclusion

The 6-amino-1,3-benzodioxole scaffold is a valuable starting material in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including anticonvulsant and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for drug discovery programs. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound this compound, is warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes & Protocols for High-Throughput Screening with 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1,3-benzodioxole-5-carbonitrile is a synthetic organic compound featuring a benzodioxole core. This structural motif is present in various biologically active molecules, including compounds with demonstrated anticancer properties. The presence of the amino and carbonitrile functionalities offers avenues for further chemical modifications, making it an interesting scaffold for chemical library synthesis and subsequent high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides a detailed, representative protocol for a high-throughput screening workflow to evaluate the potential anticancer activity of this compound and its analogs. The described assay is a cell-based screen designed to identify compounds that reduce the viability of a cancer cell line. While direct HTS data for this specific compound is not publicly available, the following protocols are based on established methodologies for anticancer drug discovery.

Hypothetical Biological Target: Kinase Signaling Pathway

Many anticancer drugs target specific protein kinases that are dysregulated in cancer cells. For the purpose of this application note, we will hypothesize that this compound may act as an inhibitor of a critical kinase signaling pathway involved in cancer cell proliferation and survival. A simplified, hypothetical signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound 6-Amino-1,3-benzodioxole -5-carbonitrile Compound->Kinase2 Inhibition

Caption: Hypothetical kinase signaling pathway targeted by this compound.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound and its derivatives against a cancer cell line is outlined below. This workflow is designed for efficiency and automation, which are key aspects of HTS.

G cluster_prep Preparation cluster_screening Screening cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Compound Library Plate Preparation CompoundAddition Compound Addition to Cell Plates CompoundPrep->CompoundAddition CellPrep Cancer Cell Line Culture and Seeding CellPrep->CompoundAddition Incubation Incubation (e.g., 48-72 hours) CompoundAddition->Incubation ReagentAddition Addition of Viability Reagent (e.g., Resazurin) Incubation->ReagentAddition SignalMeasurement Fluorescence Measurement ReagentAddition->SignalMeasurement DataProcessing Data Processing and Normalization SignalMeasurement->DataProcessing HitIdentification Hit Identification and Confirmation DataProcessing->HitIdentification

Caption: General workflow for a cell-based high-throughput screen.

Detailed Experimental Protocols

1. Cell Culture and Plating

This protocol describes the preparation of cells for a high-throughput screening assay using a human cancer cell line (e.g., HeLa, A549, or similar).

  • Cell Line: HeLa (human cervical adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture HeLa cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.

    • Neutralize trypsin with culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and determine the cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Plate Preparation and Addition

This protocol details the preparation of compound plates for the HTS assay.

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a dilution series of the compound in DMSO in a separate 96-well plate (the "compound plate"). For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, a serial dilution is prepared.

    • Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound solution from the compound plate to the cell plate. This will result in the desired final concentration in the cell culture medium.

    • Include appropriate controls:

      • Negative Control: Wells treated with DMSO only (vehicle control).

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).

    • Incubate the cell plates with the compounds for 48 to 72 hours at 37°C and 5% CO2.

3. Cell Viability Assay (Resazurin Assay)

This protocol describes the measurement of cell viability using a resazurin-based assay.

  • Reagent: Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Procedure:

    • After the incubation period, add 20 µL of the resazurin solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Presentation

The following tables present hypothetical data from a primary screen and a follow-up dose-response experiment for this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDCompound NameConcentration (µM)% Cell ViabilityHit (Yes/No)
Cmpd-001This compound1045.2Yes
Cmpd-002Analog A1098.7No
Cmpd-003Analog B1032.1Yes
Control-NegDMSON/A100.0N/A
Control-PosStaurosporine15.8N/A

Table 2: Dose-Response Data for this compound

Concentration (µM)% Cell Viability
1008.3
3025.6
1045.2
378.9
195.1
0.399.2
0.1100.5
0 (DMSO)100.0

From this hypothetical data, the IC50 (the concentration at which 50% of cell viability is inhibited) for this compound can be calculated to be approximately 12.5 µM.

Disclaimer: The protocols and data presented in this document are for illustrative purposes only and are based on established high-throughput screening methodologies. No direct experimental data for high-throughput screening of this compound was found in the public domain. Researchers should develop and validate their own assays based on their specific biological questions and available resources.

analytical methods for 6-Amino-1,3-benzodioxole-5-carbonitrile quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 6-Amino-1,3-benzodioxole-5-carbonitrile

Abstract

This application note describes robust and reliable analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) with UV detection, which provides excellent sensitivity and selectivity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for confirmatory analysis. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Accurate and precise quantification of this intermediate is essential for process optimization, quality assurance, and regulatory compliance. The methods outlined herein are based on established analytical principles for aromatic amines and nitriles, ensuring a high degree of confidence in the results.

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reversed-phase HPLC method for routine quantification, offering high precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A complementary method for identification and quantification, particularly useful for volatile and semi-volatile related substances.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a detailed procedure for the quantification of this compound using HPLC with UV detection.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Standard Substance: this compound reference standard of known purity.

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filtration: 0.45 µm syringe filters.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample solvent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the sample solvent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method for aromatic amines and nitriles. These values should be established and verified for this specific method in your laboratory.

ParameterTypical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the confirmation and quantification of this compound.

Instrumentation and Materials
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, high purity.

  • Standard Substance: this compound reference standard.

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using the appropriate GC-grade solvent.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in the same solvent.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.

GC-MS Conditions
ParameterValue
Inlet Temperature 250 °C
Injection Mode Splitless (or appropriate split ratio)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Flow 1.2 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu
Quantification Selected Ion Monitoring (SIM) of characteristic ions
Data Analysis
  • Identify the this compound peak in the chromatogram by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using the peak areas of a characteristic ion (e.g., the molecular ion) versus concentration.

  • Calculate the concentration of the analyte in the sample based on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Serial Dilution (for standards) dissolve->dilute filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System dilute->inject filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Logical Relationship for Method Selection

Method_Selection start Need to Quantify This compound routine_quant Routine Quantification? start->routine_quant hplc Use HPLC-UV Method routine_quant->hplc Yes gcms Use GC-MS Method routine_quant->gcms No (e.g., for ID) confirm Confirmation Needed? hplc->confirm report Report Validated Results gcms->report confirm->gcms Yes confirm->report No

Caption: Decision tree for selecting the appropriate analytical method.

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis and drug discovery. A reliable and accurate analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or orthophosphoric acid) for pH adjustment

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (pH adjusted to ~3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation (Summary of Expected Results)

The following table summarizes the expected performance characteristics of this HPLC method.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship) Diagram

Logical_Relationship Analyte This compound Interaction Hydrophobic Interaction Analyte->Interaction Stationary_Phase C18 Stationary Phase Stationary_Phase->Interaction Mobile_Phase Polar Mobile Phase (Water/Acetonitrile) Elution Elution Mobile_Phase->Elution Interaction->Elution Detection UV Detection (254 nm) Elution->Detection Signal Analytical Signal Detection->Signal

Caption: Logical relationship of components in the RP-HPLC separation process.

Application Notes and Protocols: 6-Amino-1,3-benzodioxole-5-carbonitrile as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-1,3-benzodioxole-5-carbonitrile as a key building block in the synthesis of diverse heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for ortho-aminonitriles, offering a roadmap for the preparation of novel quinazoline and pyrimidine derivatives with potential biological activities.

Introduction

This compound is a valuable bifunctional molecule, incorporating a nucleophilic amino group and a nitrile moiety ortho to each other on a benzodioxole scaffold. This unique arrangement makes it an ideal precursor for the construction of various fused heterocyclic systems. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common structural motif in numerous natural products and pharmacologically active compounds, often contributing to enhanced biological activity and favorable pharmacokinetic properties. The inherent reactivity of the ortho-amino-nitrile functionality allows for facile cyclization reactions to form key heterocyclic cores, such as quinazolines and pyrimidines, which are privileged structures in medicinal chemistry.

Application: Synthesis of[1][2]Benzodioxolo[5,6-g]quinazolines

One of the primary applications of this compound is in the synthesis of linearly fused quinazoline derivatives, specifically[1][2]Benzodioxolo[5,6-g]quinazolines. These compounds are of significant interest due to the established broad-spectrum biological activities of the quinazoline ring system, which include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of the benzodioxole ring is anticipated to modulate these activities and introduce novel pharmacological profiles.

A common and efficient method to construct the quinazoline ring from an ortho-aminonitrile is through reaction with dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7] This reagent serves as a one-carbon source, leading to the formation of an intermediate that can be subsequently cyclized with an appropriate amine.

Experimental Workflow: Synthesis of 4-Amino-[1][2]benzodioxolo[5,6-g]quinazolines

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Workup & Purification start This compound reagent1 DMF-DMA start->reagent1 Reaction intermediate N'-(5-cyano-1,3-benzodioxol-6-yl)-N,N-dimethylimidoformamide reagent1->intermediate amine Amine (e.g., Aniline) intermediate->amine Reaction product 4-Anilino-[1,3]benzodioxolo[5,6-g]quinazoline amine->product workup Precipitation, Filtration, Washing product->workup purification Recrystallization/Chromatography workup->purification

Caption: General workflow for the two-step synthesis of 4-substituted[1][2]benzodioxolo[5,6-g]quinazolines.

Detailed Protocol: Synthesis of 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline

  • Anhydrous Xylene

  • Ethanol

  • Petroleum ether

Procedure:

Step 1: Synthesis of the Intermediate N'-(5-cyano-1,3-benzodioxol-6-yl)-N,N-dimethylimidoformamide

  • To a solution of this compound (1.0 mmol) in anhydrous xylene (20 mL), add N,N-dimethylformamide dimethyl acetal (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry under vacuum to obtain the intermediate imidoformamide.

Step 2: Synthesis of 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline

  • A mixture of the intermediate from Step 1 (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent like ethanol or acetic acid is heated to reflux.

  • The reaction progress is monitored by TLC. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline.

Quantitative Data (Expected)
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
N'-(5-cyano-1,3-benzodioxol-6-yl)-N,N-dimethylimidoformamideC11H11N3O2217.2285-95150-155
4-Anilino-[1][2]benzodioxolo[5,6-g]quinazolineC15H11N3O2265.2770-85>250

Note: The data presented are typical expected values based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Application: Synthesis of Pyrimido[4,5-f][1][2]benzodioxoles

Another important application of this compound is the synthesis of pyrimido[4,5-f][1][2]benzodioxoles. This class of compounds is isomeric to the quinazolines described above and also holds significant potential in medicinal chemistry. The synthesis can be achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[8]

Logical Relationship: Three-Component Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 6-Amino-1,3-benzodioxole- 5-carbonitrile Reaction One-Pot Cyclocondensation A->Reaction B Aldehyde B->Reaction C Amidine/Guanidine C->Reaction Product Pyrimido[4,5-f][1,3]benzodioxole Reaction->Product

Caption: Logical diagram of the three-component synthesis of pyrimido[4,5-f][1][2]benzodioxoles.

Detailed Protocol: One-Pot Synthesis of 2,4-Disubstituted Pyrimido[4,5-f][1][2]benzodioxoles

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and guanidine hydrochloride (1.1 mmol).

  • Reflux the reaction mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and then with water to remove any inorganic salts.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., DMF, acetic acid) to yield the pure 2,4-disubstituted pyrimido[4,5-f][1][2]benzodioxole.

Quantitative Data (Expected)
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Amino-4-phenyl-pyrimido[4,5-f][1][2]benzodioxole-5-carbonitrileC16H10N4O2290.2865-80>300

Note: The data presented are typical expected values based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Biological Activity and Potential Applications

Heterocyclic compounds containing the 1,3-benzodioxole moiety are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][9] The synthesized quinazoline and pyrimidine derivatives from this compound are expected to share these properties. Preliminary screening of these novel compounds against various bacterial and fungal strains, as well as cancer cell lines, is warranted to explore their therapeutic potential.

Potential Signaling Pathway Inhibition

Many quinazoline derivatives are known to act as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival in cancer.[4] For instance, they can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G EGFR EGFR RAS RAS EGFR->RAS Quinazoline Benzodioxolo- quinazoline Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by benzodioxoloquinazoline derivatives.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel quinazolines and pyrimidines incorporating the 1,3-benzodioxole scaffold. Further investigation into the biological activities of these new chemical entities is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the cyanation of a 6-amino-1,3-benzodioxole precursor.

Problem 1: Low yield during the Sandmeyer reaction for the cyanation of the aromatic ring.

The Sandmeyer reaction is a classical method to introduce a nitrile group onto an aromatic ring from a primary aromatic amine via a diazonium salt intermediate.[1][2]

Question: My Sandmeyer reaction to introduce the cyano group is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Sandmeyer cyanation reaction can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt. The addition of sodium nitrite should be slow and controlled.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally labile. It is crucial to maintain a low temperature throughout the diazotization and subsequent cyanation steps.

  • Side Reactions: The diazonium salt can undergo side reactions, such as coupling with the starting amine or other nucleophiles present in the reaction mixture. To minimize this, ensure a slight excess of the acid and sodium nitrite.

  • Purity of Copper(I) Cyanide: The quality of the copper(I) cyanide is paramount for a successful Sandmeyer reaction.[1] Impurities can interfere with the catalytic cycle. It is advisable to use freshly prepared or high-purity CuCN.

  • Reaction Conditions for Cyanation: The temperature of the copper(I) cyanide solution should be carefully controlled upon the addition of the diazonium salt solution. A gradual addition is recommended to manage the exothermicity of the reaction and the evolution of nitrogen gas.

Experimental Protocol: Sandmeyer Cyanation of 6-Amino-1,3-benzodioxole (Hypothetical)

  • Dissolve 6-amino-1,3-benzodioxole in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or an organic solvent) and warm it to the desired reaction temperature (typically 60-100 °C).

  • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to heat the reaction mixture for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Condition
Diazotization Temperature 0-5 °C
Cyanation Temperature 60-100 °C
Reagents 6-Amino-1,3-benzodioxole, Sodium Nitrite, Acid (HCl or H₂SO₄), Copper(I) Cyanide
Solvent Water, potentially with an organic co-solvent

Problem 2: Inefficient Palladium-Catalyzed Cyanation of a Halogenated Precursor.

Palladium-catalyzed cyanation is a modern and versatile alternative to the Sandmeyer reaction, often offering milder reaction conditions and broader functional group tolerance.[3][4][5] This approach would typically involve a precursor such as 6-bromo-1,3-benzodioxole-5-amine.

Question: I am attempting a palladium-catalyzed cyanation of my halogenated benzodioxole derivative, but the conversion is low. What can I do?

Answer:

Low conversion in palladium-catalyzed cyanation can be attributed to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.[5] Using a less toxic and less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[3][6]

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst. Electron-rich and bulky phosphine ligands often give better results.

  • Reaction Temperature: While some modern methods operate at room temperature, many palladium-catalyzed cyanations require elevated temperatures (80-120 °C) to proceed efficiently.[3][6]

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. Aqueous solvent mixtures have also been shown to be effective in some systems.[3]

  • Base: A base is often required to facilitate the catalytic cycle. The choice of base can significantly impact the reaction outcome.

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromo-1,3-benzodioxole-5-amine (Hypothetical)

  • To a reaction vessel, add the 6-bromo-1,3-benzodioxole-5-amine, a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand, and the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and any required base.

  • Heat the reaction mixture to the desired temperature with stirring for the specified reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent, and filter it to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate it.

  • Purify the product using column chromatography.

ParameterRecommended Condition
Catalyst Palladium(0) or Palladium(II) precatalyst with a phosphine ligand
Cyanide Source Zn(CN)₂ or K₄[Fe(CN)₆]
Solvent DMF, DMAc, NMP, or aqueous mixtures
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to this compound?

A1: Based on available literature for related compounds, two primary routes are plausible:

  • Sandmeyer Reaction on 6-Amino-1,3-benzodioxole: This involves the diazotization of the amino group followed by treatment with copper(I) cyanide. This is a classic and often reliable method for introducing a nitrile group.

  • Palladium-Catalyzed Cyanation of a Halogenated Precursor: This modern approach would start with a halogenated derivative, such as 6-bromo-1,3-benzodioxole-5-amine, and use a palladium catalyst to introduce the cyano group. This method can offer milder conditions and better functional group tolerance.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

A2: During the Sandmeyer reaction, potential side reactions include the formation of phenols (from reaction with water), biaryl compounds, and azo dyes (from coupling of the diazonium salt with unreacted amine). In palladium-catalyzed cyanation, common side reactions can include hydrodehalogenation (replacement of the halogen with hydrogen) and catalyst decomposition.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product will likely involve standard techniques in organic synthesis. After an aqueous workup to remove inorganic salts, the crude product can be purified by:

  • Column Chromatography: Using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a common and effective method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are critical:

  • Cyanide Compounds: All cyanide sources (e.g., CuCN, Zn(CN)₂, KCN) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not to isolate them.

  • Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care.

  • Solvents: Many organic solvents used in these syntheses are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways for this compound.

Sandmeyer_Reaction_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_product Final Product 6-Amino-1,3-benzodioxole 6-Amino-1,3-benzodioxole Diazotization NaNO₂, HCl 0-5 °C 6-Amino-1,3-benzodioxole->Diazotization Cyanation CuCN Heat Diazotization->Cyanation Diazonium Salt Intermediate Product This compound Cyanation->Product

Caption: Workflow for the Sandmeyer Reaction approach.

Palladium_Cyanation_Workflow cluster_start Starting Material cluster_cyanation Cyanation Step cluster_product Final Product 6-Bromo-1,3-benzodioxole-5-amine 6-Bromo-1,3-benzodioxole-5-amine Cyanation Pd Catalyst, Ligand Zn(CN)₂ or K₄[Fe(CN)₆] Heat 6-Bromo-1,3-benzodioxole-5-amine->Cyanation Product This compound Cyanation->Product

Caption: Workflow for the Palladium-Catalyzed Cyanation approach.

References

Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic pathway involves a multi-step process starting from 1,3-benzodioxole. The key steps are:

  • Nitration: Introduction of a nitro group onto the benzodioxole ring.

  • Halogenation: Introduction of a halogen, typically bromine, at the position adjacent to the nitro group.

  • Cyanation: Displacement of the halogen with a cyanide group, often via a nucleophilic aromatic substitution or a transition-metal-catalyzed reaction.

  • Reduction: Reduction of the nitro group to the desired amino group.

Q2: What are the critical parameters to control during the nitration of 1,3-benzodioxole?

Temperature control is crucial during the nitration of 1,3-benzodioxole to prevent the formation of undesired dinitro byproducts and to control the regioselectivity of the reaction. The choice of nitrating agent and reaction time also significantly influences the outcome.

Q3: Are there any specific safety precautions for the Sandmeyer reaction if used for cyanation?

The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated in dry form. Therefore, it is imperative to use these intermediates in solution without isolation. The reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Additionally, copper(I) cyanide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q4: How can I purify the final product, this compound?

Purification of the final product can typically be achieved through column chromatography. Due to the presence of both a polar amino group and a moderately polar nitrile group, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, is often effective. The polarity of the starting material (the nitro compound) is lower than the final amino product, which allows for good separation. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Problem 1: Low Yield or No Product Formation
Potential Cause Suggested Solution
Inefficient Nitration: Incorrect temperature control or choice of nitrating agent.Monitor the reaction temperature closely, keeping it within the recommended range (e.g., 15-25°C for nitration with nitric acid in acetic acid). Consider alternative nitrating agents if yields are consistently low.
Incomplete Halogenation: Insufficient reaction time or inadequate activation of the halogenating agent.Increase the reaction time and monitor the reaction progress by TLC. Ensure the catalyst or activating agent for the halogenation is fresh and active.
Failed Cyanation Reaction: Deactivated catalyst, poor quality cyanide source, or decomposition of the starting material.Use a freshly prepared and activated catalyst for the cyanation step. Ensure the cyanide reagent is of high purity. For Sandmeyer-type reactions, ensure the diazonium salt is prepared and used at low temperatures.
Inefficient Reduction: Inactive catalyst, insufficient reducing agent, or incompatible reaction conditions.Use a fresh and active reduction catalyst (e.g., Pd/C, Raney Nickel). Ensure an adequate molar excess of the reducing agent is used. Optimize the reaction temperature and pressure.
Problem 2: Presence of Impurities and Side Products
Potential Side Product Probable Cause Mitigation and Purification
Isomeric Nitro-1,3-benzodioxoles Lack of regioselectivity during the nitration step.Optimize nitration conditions (temperature, solvent, nitrating agent) to favor the desired isomer. Separation of isomers can be attempted by column chromatography.
Di-nitrated Byproducts Over-nitration due to harsh reaction conditions.Use milder nitrating agents and strictly control the reaction temperature and stoichiometry of the nitrating agent.
Biaryl Byproducts Radical side reactions, particularly in Sandmeyer-type cyanation.Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations of radical species.
Hydrolysis of Nitrile to Carboxylic Acid Presence of strong acid or base and water, especially during workup or purification.Perform workup and purification under neutral or mildly basic/acidic conditions. Avoid prolonged exposure to harsh pH conditions.
Over-reduction of Nitrile Use of harsh reducing agents or conditions.Employ chemoselective reducing agents known to reduce nitro groups in the presence of nitriles, such as certain catalytic hydrogenation systems under controlled conditions.

Experimental Protocols (Illustrative)

Disclaimer: The following protocols are illustrative and based on general procedures for analogous reactions. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Nitration of 1,3-Benzodioxole
  • In a flask equipped with a stirrer and a dropping funnel, dissolve 1,3-benzodioxole in glacial acetic acid.

  • Cool the mixture to 15-25°C in an ice bath.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise, maintaining the temperature below 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 5-nitro-1,3-benzodioxole.[1][2]

Protocol 2: Catalytic Reduction of a Nitro Aromatic Compound
  • In a hydrogenation vessel, dissolve the nitro-containing starting material in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude amino product.[3][4][5]

Visualizations

Logical Workflow for Synthesis

Start 1,3-Benzodioxole Nitration Nitration Start->Nitration Halogenation Halogenation Nitration->Halogenation Cyanation Cyanation Halogenation->Cyanation Reduction Reduction Cyanation->Reduction End This compound Reduction->End

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Nitration Review Nitration Step Start->Check_Nitration Check_Halogenation Review Halogenation Step Start->Check_Halogenation Check_Cyanation Review Cyanation Step Start->Check_Cyanation Check_Reduction Review Reduction Step Start->Check_Reduction Optimize_Conditions Optimize Reaction Conditions Check_Nitration->Optimize_Conditions Check_Halogenation->Optimize_Conditions Check_Cyanation->Optimize_Conditions Check_Reduction->Optimize_Conditions

Caption: Troubleshooting flowchart for addressing low product yield.

Signaling Pathway of a Common Side Reaction (Hypothetical)

Aryl_Diazonium Aryl Diazonium Salt Aryl_Radical Aryl Radical Aryl_Diazonium->Aryl_Radical e- transfer from Cu(I) Copper_I Cu(I) Copper_II_Cyanide Cu(II)CN Biaryl_Product Biaryl Byproduct Aryl_Radical->Biaryl_Product Radical Coupling Desired_Product Desired Cyanated Product Aryl_Radical->Desired_Product + Cu(II)CN

Caption: Hypothetical side reaction pathway in a Sandmeyer cyanation.

References

optimization of reaction conditions for 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Inappropriate solvent- Suboptimal reaction temperature- Incorrect stoichiometry of reactants- Presence of moisture or other impurities- Catalyst: Ensure the catalyst is fresh or properly activated. Consider screening different catalysts (e.g., acid or base catalysts).- Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, or aqueous mixtures).- Temperature: Optimize the reaction temperature. Try running the reaction at room temperature, reflux, or a specific controlled temperature.- Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may be beneficial.- Purity: Use anhydrous solvents and purified starting materials.
Formation of Multiple Byproducts - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect catalyst selection.- Prolonged reaction time.- Temperature: Lower the reaction temperature to minimize side reactions.- Catalyst: Select a more specific catalyst to favor the desired reaction pathway.- Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Inadequate mixing.- Catalyst deactivation.- Time & Temperature: Increase the reaction time and/or temperature incrementally while monitoring the reaction progress.- Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.- Catalyst: Add a fresh batch of catalyst if deactivation is suspected.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent.- Formation of oily or tarry substances.- Co-elution of impurities during chromatography.- Isolation: If the product is soluble, try precipitation by adding a non-solvent or concentration under reduced pressure.- Purification: If oily, attempt to triturate with a suitable solvent to induce crystallization. For chromatography, optimize the mobile phase to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes often start from 1,3-benzodioxole, which can then undergo functionalization steps. A plausible route involves the nitration of a suitable 1,3-benzodioxole derivative, followed by reduction of the nitro group to an amine and subsequent introduction of the carbonitrile group. Another approach could be the dehydration of the corresponding 6-Amino-1,3-benzodioxole-5-carboxamide.

Q2: How can I optimize the catalyst for this reaction?

A2: Catalyst optimization is crucial for achieving high yields. It is recommended to screen a variety of catalysts, including both acid and base catalysts. For reactions involving multiple components, heterogeneous catalysts can also be beneficial as they simplify the work-up process. The optimal catalyst loading should also be determined experimentally.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent plays a critical role in dissolving the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway. A range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, DMSO) should be tested to find the optimal medium for your specific reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction endpoint.

Experimental Protocols

A generalized experimental protocol for a multi-component reaction to synthesize a related aminonitrile derivative is provided below. This can be adapted for the synthesis of this compound.

One-Pot Synthesis of an Aminonitrile Derivative

  • Reactant Mixture: In a round-bottom flask, combine the starting aldehyde (1 mmol), malononitrile (1 mmol), and the amino-substituted 1,3-benzodioxole precursor (1 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and the optimized catalyst (e.g., a specific base or acid, in catalytic amounts).

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) for the determined reaction time.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes hypothetical data from a series of optimization experiments for a related aminonitrile synthesis, which can serve as a template for your own experimental design.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1PiperidineEthanolReflux665
2TriethylamineEthanolReflux658
3PiperidineMethanolReflux672
4PiperidineDMF80485
5PiperidineWater100845
6DBUDMF80292
7No CatalystDMF8012<10

Visualizations

Logical Workflow for Reaction Optimization

G A Define Reaction: This compound Synthesis B Initial Condition Screening A->B C Vary Catalyst (e.g., Piperidine, DBU, etc.) B->C D Vary Solvent (e.g., Ethanol, DMF, etc.) B->D E Vary Temperature (e.g., RT, 60°C, Reflux) B->E F Analyze Results (TLC, LC-MS, Yield) C->F D->F E->F G Identify Optimal Conditions F->G H Scale-up Reaction G->H I Product Isolation & Purification H->I J Characterization (NMR, MS, IR) I->J

A logical workflow for optimizing the reaction conditions for the synthesis of this compound.

Troubleshooting Flowchart for Low Product Yield

G Start Low Product Yield Check_Reactants Check Purity & Stoichiometry of Starting Materials Start->Check_Reactants Reactants_OK Are they correct? Check_Reactants->Reactants_OK Optimize_Conditions Systematically Optimize Reaction Conditions Reactants_OK->Optimize_Conditions Yes Recheck_Reactants Purify/Replace Reactants Reactants_OK->Recheck_Reactants No Vary_Catalyst Screen Different Catalysts Optimize_Conditions->Vary_Catalyst Vary_Solvent Screen Different Solvents Vary_Catalyst->Vary_Solvent Vary_Temp Optimize Temperature Vary_Solvent->Vary_Temp End Improved Yield Vary_Temp->End Recheck_Reactants->Check_Reactants

A troubleshooting flowchart to address the issue of low product yield during the synthesis.

purification techniques for 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 6-Amino-1,3-benzodioxole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often attempted first as it can be simpler and more cost-effective for removing small amounts of impurities. Column chromatography is employed when recrystallization fails to achieve the desired purity or when separating the target compound from impurities with very similar solubility characteristics.

Q2: My purified compound has a yellowish or brownish tint. What are the likely impurities?

A2: A persistent color in the final product often indicates the presence of oxidation byproducts or residual starting materials. Aromatic amines are susceptible to air oxidation, which can form colored impurities. Incomplete reactions during synthesis may also leave colored starting materials or intermediates in the crude product.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively check for the presence of impurities. For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q4: What are the typical storage conditions for this compound to prevent degradation?

A4: Due to its aromatic amine functionality, the compound is sensitive to light and air. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, causing a melting point depression.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Allow the solution to cool more slowly. 4. If impurities are suspected, consider a preliminary purification by column chromatography.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath to further decrease solubility.
Very low recovery of the purified compound. The compound is too soluble in the cold recrystallization solvent, or too much solvent was used initially.1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the solution for a longer period or at a lower temperature (e.g., in a freezer). 3. When washing the crystals, use a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are co-precipitating with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping bands). The solvent system (eluent) is not optimized; its polarity may be too high or too low.1. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound does not move from the origin (streaks at the top of the column). The eluent is not polar enough to move the compound.Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound runs too quickly through the column (Rf close to 1). The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for removing non-polar impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol is effective for separating polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The polarity can be gradually increased (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)
Water< 0.1~0.5
Ethanol~5> 50
Methanol~8> 60
Ethyl Acetate~15> 100
Dichloromethane~25> 150
Hexane< 0.1~1
Toluene~2~20

Note: These are approximate values and can be used as a guideline for selecting appropriate solvents for purification.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Path cluster_chromatography Column Chromatography Path crude_product_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product_recryst->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool Clear Solution collect_crystals Collect Crystals (Vacuum Filtration) cool->collect_crystals pure_product_recryst Pure Product collect_crystals->pure_product_recryst crude_product_chrom Crude Product load_column Load on Silica Gel Column crude_product_chrom->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure pure_product_chrom Pure Product combine_pure->pure_product_chrom start Start: Crude This compound decision Purity Check (TLC/HPLC) start->decision decision->crude_product_recryst Minor Impurities decision->crude_product_chrom Complex Mixture

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil Re-heat, Add Co-solvent, Cool Slowly oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_no_crystals Concentrate Solution, Scratch Flask, Seed no_crystals->solution_no_crystals Yes success Successful Purification low_yield->success No solution_low_yield Use Less Solvent, Cool Longer low_yield->solution_low_yield Yes failure Consider Column Chromatography solution_oil->failure solution_no_crystals->start Retry solution_low_yield->start Retry with adjustments

Caption: Troubleshooting logic for recrystallization issues.

stability issues of 6-Amino-1,3-benzodioxole-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 6-Amino-1,3-benzodioxole-5-carbonitrile in solution. The information is based on general chemical principles and data from structurally related compounds, as specific stability data for this molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the main potential stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis of the nitrile group: The nitrile (-CN) group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

  • Oxidation of the amino group: The aromatic amino (-NH2) group is prone to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.[1][2][3] This can lead to the formation of colored degradation products.

  • Degradation of the benzodioxole ring: While the 1,3-benzodioxole ring is generally stable due to its aromaticity, prolonged exposure to strong acids or bases and light may lead to ring-opening or other degradation pathways.[4][5]

Q2: What signs of degradation should I look for in my solution of this compound?

A2: Signs of degradation may include:

  • A change in the color of the solution (e.g., development of a yellow or brown tint), which could indicate oxidation of the amino group.

  • Precipitation or changes in solubility, which might suggest the formation of less soluble degradation products.

  • The appearance of new peaks and a decrease in the main compound peak in your analytical chromatogram (e.g., HPLC/LC-MS).

Q3: What are the recommended storage and handling conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[1]

  • Stored under an inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

  • Prepared fresh: Whenever possible, prepare solutions fresh for each experiment to minimize degradation over time.

  • Mindful of pH: Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range, to minimize hydrolysis of the nitrile group.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step
Oxidation of the amino group Prepare solutions using deoxygenated solvents. Store the solution under an inert atmosphere (nitrogen or argon). Minimize headspace in the storage vial. Add an antioxidant (use with caution and verify compatibility with downstream applications).
Photodegradation Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.
Contamination with metal ions Use high-purity solvents and glassware. Consider using a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experimental setup.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Step
Hydrolysis of the nitrile group Ensure the pH of your solution is controlled, ideally within a neutral to slightly acidic range. Avoid highly acidic or basic conditions. If your experiment requires such conditions, prepare the solution immediately before use and keep it cold.
Solvent-mediated degradation Investigate the compatibility of your chosen solvent with the compound. Test stability in a small batch of a different, high-purity solvent.
Thermal degradation Avoid excessive heating of the solution during preparation or handling.

Data on Factors Affecting Stability of Structurally Similar Compounds

FactorMoietyPotential EffectReference
pH AminonitrileHydrolysis to amide and carboxylic acid is accelerated under strongly acidic or basic conditions.[6][7]
Light Aromatic AmineCan promote oxidation, leading to colored byproducts.[1]
Temperature GeneralIncreased temperature generally accelerates the rate of all degradation reactions.
Oxygen Aromatic AmineCan lead to oxidative degradation.[2][3]
Metal Ions GeneralCan catalyze oxidative and other degradation reactions.

Experimental Protocols

General Protocol for Assessing Solution Stability via HPLC

This protocol provides a general framework for a short-term stability study. It should be adapted based on the specific experimental conditions and available analytical equipment.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO, acetonitrile, methanol) to make a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final experimental concentration in the solution(s) to be tested (e.g., different buffers, cell culture media).

    • Prepare multiple identical aliquots for analysis at different time points.

  • Storage Conditions:

    • Store the test solutions under various conditions relevant to your experiments (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points:

    • Analyze the solutions at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (T=0) serves as the baseline.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for polar aromatic compounds.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Analysis: At each time point, inject a known volume of the test solution. Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition to determine the stability profile.

Visualizations

Stability_Troubleshooting_Workflow cluster_conditions Potential Causes cluster_solutions Corrective Actions start Instability Observed (e.g., color change, new peaks) check_purity Verify Initial Purity of Compound start->check_purity check_conditions Review Experimental Conditions start->check_conditions oxidation Oxidation? check_conditions->oxidation hydrolysis Hydrolysis? check_conditions->hydrolysis photodegradation Photodegradation? check_conditions->photodegradation inert_atm Use Inert Atmosphere (N2 or Ar) oxidation->inert_atm control_ph Control pH (Buffering) hydrolysis->control_ph protect_light Protect from Light (Amber Vials) photodegradation->protect_light fresh_prep Prepare Fresh Solutions inert_atm->fresh_prep protect_light->fresh_prep control_ph->fresh_prep end_node Re-evaluate Stability fresh_prep->end_node

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_stock Prepare Stock Solution prep_test Prepare Test Aliquots in Relevant Solutions prep_stock->prep_test storage Store Under Defined Conditions (Temp, Light, etc.) prep_test->storage analysis Analyze at Time Points (T=0, T=x, T=y...) via HPLC storage->analysis data Calculate % Remaining vs. Time analysis->data conclusion Determine Stability Profile data->conclusion

Caption: General experimental workflow for stability assessment.

References

Technical Support Center: 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 6-Amino-1,3-benzodioxole-5-carbonitrile for researchers, scientists, and drug development professionals. The information is structured to address specific issues that may be encountered during experimental work.

Disclaimer: Specific stability and degradation data for this compound is limited. The following recommendations are based on the known chemistry of its functional groups (aromatic amine, nitrile, and benzodioxole) and data for structurally related compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation or photodegradation of the aromatic amine.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial to protect from air and light. Avoid prolonged exposure to ambient light and atmosphere during handling.
Appearance of a new spot on TLC/LC-MS analysis of a stored solution Hydrolysis of the nitrile group to an amide or carboxylic acid, or solvent-mediated degradation.Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous, aprotic solvents and store under an inert atmosphere at low temperature (-20°C). Avoid acidic or basic conditions in storage.
Inconsistent reaction yields or formation of unexpected byproducts Degradation of the starting material. Impurities in the starting material.Confirm the purity of this compound before use via an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, consider repurification. Ensure reaction conditions are compatible with the compound's functional groups (e.g., avoid strong acids/bases and high temperatures if not necessary).
Poor solubility or insolubility in a previously suitable solvent Polymerization or formation of insoluble degradation products.Filter the solution to remove any insoluble material. Re-evaluate the purity of the solid compound. Consider if the solvent itself is degrading or contains impurities that could react with the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the main potential degradation pathways are:

  • Oxidation: The aromatic amino group is susceptible to oxidation, which can be initiated by air (oxygen) and light. This can lead to the formation of colored impurities.

  • Hydrolysis: The nitrile group can undergo hydrolysis to form the corresponding amide or carboxylic acid. This reaction is accelerated by the presence of strong acids or bases.[1]

  • Photodegradation: Aromatic amines can be sensitive to light, leading to decomposition.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place under an inert atmosphere. Specific recommendations include:

  • Atmosphere: Store under argon or nitrogen.

  • Container: Use an amber glass vial with a tight-fitting cap.

  • Temperature: Store at refrigerated temperatures (2-8°C) for short-term storage and frozen (-20°C) for long-term storage.

  • Light: Protect from light at all times.

Q3: What solvents are recommended for dissolving this compound?

A3: Polar aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are generally suitable. It is crucial to use anhydrous solvents to prevent hydrolysis of the nitrile group. For reactions, the choice of solvent should be guided by the specific reaction conditions and compatibility with other reagents.

Q4: How can I monitor the stability of my this compound sample?

A4: Regularly check the physical appearance of the solid for any color change. For solutions, periodically analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new impurity spots. A proton NMR spectrum can also be used to assess the purity of the compound over time.

Q5: What are the signs of degradation I should look for in my experiments?

A5: Signs of degradation include:

  • A change in the color of the solid compound or its solutions.

  • The appearance of new peaks in LC-MS or GC-MS chromatograms.

  • The presence of unexpected spots on a TLC plate.

  • Inconsistent or lower-than-expected yields in chemical reactions.

  • Changes in spectroscopic data (e.g., new signals in an NMR spectrum).

Experimental Protocols

Protocol 1: Handling and Dispensing of Solid this compound

This protocol is designed for handling the compound in a way that minimizes exposure to air and moisture.

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations of the solid compound inside a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.

  • Weighing: Quickly weigh the desired amount of the solid in a tared vial under an inert atmosphere.

  • Sealing: Tightly seal the vial containing the weighed compound before removing it from the inert atmosphere.

  • Storage of Stock: After dispensing, flush the headspace of the original container with inert gas before resealing and returning it to appropriate cold storage.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in experiments.

  • Solvent Preparation: Use anhydrous, research-grade solvent. If necessary, degas the solvent by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Dissolution: Under an inert atmosphere, add the desired volume of the anhydrous, degassed solvent to the vial containing the pre-weighed this compound.

  • Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.

  • Storage: If the solution is to be stored, use a vial with a PTFE-lined septum cap. Store the solution at -20°C in the dark.

  • Usage: When using the stored solution, allow the vial to warm to room temperature before piercing the septum with a needle to withdraw the required volume. This prevents pressure changes that could introduce contaminants.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables provide a qualitative summary of expected stability based on the chemical properties of its functional groups.

Table 1: Qualitative Stability under Different Conditions

Condition Expected Stability Potential Degradation Products
Acidic (pH < 4) Low6-Amino-1,3-benzodioxole-5-carboxylic acid, 6-Amino-1,3-benzodioxole-5-carboxamide
Neutral (pH 6-8) ModerateMinimal degradation if protected from light and oxygen.
Basic (pH > 9) Low6-Amino-1,3-benzodioxole-5-carboxylic acid, 6-Amino-1,3-benzodioxole-5-carboxamide
Elevated Temperature (>50°C) Moderate to LowIncreased rate of hydrolysis and oxidation.
Exposure to UV/Visible Light LowVarious photodegradation products (colored).
Exposure to Air (Oxygen) Moderate to LowOxidized aromatic amine derivatives (colored).

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photodegradation This compound This compound Amide_Intermediate 6-Amino-1,3-benzodioxole-5-carboxamide This compound->Amide_Intermediate H+/OH- (mild) Oxidized_Products Colored Impurities / Polymeric materials This compound->Oxidized_Products O2 / Light Degradation_Products Degradation_Products Carboxylic_Acid 6-Amino-1,3-benzodioxole-5-carboxylic acid Amide_Intermediate->Carboxylic_Acid H+/OH- Carboxylic_Acid->Degradation_Products Oxidized_Products->Degradation_Products

Caption: Potential degradation pathways of this compound.

Start Start Equilibrate Equilibrate container to room temperature Start->Equilibrate Inert_Atmosphere Work under inert atmosphere (Glovebox/Schlenk line) Equilibrate->Inert_Atmosphere Weigh Weigh desired amount Inert_Atmosphere->Weigh Dissolve Dissolve in anhydrous, degassed solvent Weigh->Dissolve Store Store solution at -20°C in the dark Dissolve->Store End End Store->End

Caption: Recommended workflow for handling and solution preparation.

Problem Degradation Suspected? Check_Solid Inspect solid for discoloration Problem->Check_Solid Check_Solution Analyze solution by TLC/LC-MS Problem->Check_Solution Discolored Is solid discolored? Check_Solid->Discolored New_Spots New spots/peaks observed? Check_Solution->New_Spots Repurify Consider repurification of solid Discolored->Repurify Yes OK Compound is likely stable Discolored->OK No Prepare_Fresh Prepare fresh solution New_Spots->Prepare_Fresh Yes New_Spots->OK No Review_Storage Review storage and handling procedures Repurify->Review_Storage Prepare_Fresh->Review_Storage

References

Technical Support Center: Interpreting NMR Spectra of 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 6-Amino-1,3-benzodioxole-5-carbonitrile, focusing on the interpretation of its 1H and 13C NMR spectra.

Predicted NMR Data

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amine protons, and the methylene protons of the dioxole ring.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4~ 7.0 - 7.2Singlet (s)1HAromatic Proton
H-7~ 6.4 - 6.6Singlet (s)1HAromatic Proton
-O-CH2-O-~ 6.0Singlet (s)2HDioxole Methylene
-NH2~ 4.5 - 5.5Broad Singlet (br s)2HAmino Group

The 13C NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons typically resonate in the 100-150 ppm range[1].

SignalChemical Shift (δ, ppm)Assignment
C-6 (C-NH2)~ 145 - 150Aromatic Carbon
C-3a, C-7a (C-O)~ 140 - 145Aromatic Carbons
C-5 (C-CN)~ 118 - 122Aromatic Carbon
-CN~ 115 - 120Nitrile Carbon
C-4, C-7~ 100 - 110Aromatic Carbons
-O-CH2-O-~ 101Dioxole Methylene Carbon

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound

Troubleshooting Workflow

G Figure 2. NMR Troubleshooting Workflow start Poor NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks unexpected_peaks Unexpected Peaks? broad_peaks->unexpected_peaks No check_conc Check Sample Concentration (Too high or too low?) broad_peaks->check_conc Yes low_sn Low Signal-to-Noise? unexpected_peaks->low_sn No solvent_peak Check Solvent Residual Peaks unexpected_peaks->solvent_peak Yes increase_conc Increase Concentration low_sn->increase_conc Yes end High-Quality Spectrum low_sn->end No check_solids Presence of Solids? (Filter sample) check_conc->check_solids paramagnetic Paramagnetic Impurities? (Purify sample) check_solids->paramagnetic shim Re-shim Spectrometer paramagnetic->shim shim->end impurity_peak Check for Impurities (e.g., grease, starting materials) solvent_peak->impurity_peak water_peak Water Peak? (Dry solvent/sample) impurity_peak->water_peak d2o_exchange Confirm -NH2 peak (D2O exchange) water_peak->d2o_exchange d2o_exchange->end increase_scans Increase Number of Scans increase_conc->increase_scans check_probe Check Probe Tuning increase_scans->check_probe check_probe->end

Caption: NMR Troubleshooting Workflow

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of this compound and similar aromatic amines.

Q1: Why are the peaks in my 1H NMR spectrum broad?

A1: Broad peaks can arise from several factors:

  • Sample Concentration: Overly concentrated samples can lead to broadened lines due to viscosity or aggregation. A typical concentration for 1H NMR of small molecules is 5-25 mg in 0.6-0.7 mL of solvent[2].

  • Solid Particles: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, causing broad peaks[3][4]. Always filter your sample if it contains particulate matter.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions (like Fe³⁺ or Cu²⁺) can cause significant line broadening[3]. Ensure high purity of your compound and use clean glassware.

  • Shimming: The spectrometer may need to be re-shimmed to optimize the magnetic field homogeneity for your specific sample.

Q2: I see an unexpected peak in my spectrum. What could it be?

A2: Unexpected peaks are common and can usually be identified:

  • Residual Solvent: All deuterated solvents contain a small amount of their non-deuterated counterpart, which will appear as a characteristic peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).

  • Water: A peak around 1.5-2.5 ppm (in CDCl₃) or ~3.3 ppm (in DMSO-d₆) is often due to water. NMR solvents can absorb moisture from the air[5].

  • Impurities: Peaks could correspond to starting materials, byproducts from the synthesis, or contaminants like grease from glassware.

  • Ethyl Acetate: This solvent can be difficult to remove completely under high vacuum. Adding dichloromethane and re-evaporating can help displace it[5].

Q3: The integration of my amine (-NH₂) peak is incorrect or the peak is very broad.

A3: The protons of an amine group are labile (acidic) and can undergo chemical exchange with other labile protons in the sample (like water). This exchange can cause the peak to be broad and can affect the accuracy of the integration[6]. The chemical shift of N-H protons is also highly dependent on solvent, concentration, and temperature[7].

Q4: How can I confirm the identity of the -NH₂ peak?

A4: A simple and effective method is the D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The deuterium will exchange with the amine protons, causing the -NH₂ peak to significantly decrease in intensity or disappear entirely[5][7].

Q5: My compound is not soluble in the deuterated solvent I chose.

A5: Solubility is crucial for obtaining a high-quality spectrum. If your compound is insoluble in a common solvent like CDCl₃, try a more polar alternative such as DMSO-d₆ or acetone-d₆[5]. The choice of solvent can also affect the chemical shifts of your signals, sometimes resolving overlapping peaks[5].

Experimental Protocols

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[2]

  • High-quality 5 mm NMR tube and cap[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Small vial (e.g., 1-dram vial)

  • Pasteur pipette and bulb

  • Cotton or glass wool (for filtration, if needed)

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of your purified compound into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[2][3]. This corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube[3].

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation. The final solution must be transparent and homogeneous[8].

  • Filter if Necessary: If any solid particles remain, filter the solution into the NMR tube. To do this, place a small plug of cotton or glass wool into a Pasteur pipette and carefully transfer the solution through the pipette into the tube[4][8][9].

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the clear solution into the NMR tube. Avoid getting any solution on the upper part of the tube.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker on the cap or the very top of the tube[4].

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints[8].

  • Acquire Spectrum: Place the sample in the spectrometer and proceed with data acquisition according to the instrument's standard operating procedures.

References

troubleshooting guide for reactions involving 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-1,3-benzodioxole-5-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Pyrano[2,3-c]pyrazole synthesis)

  • Question: My one-pot synthesis of a pyrano[2,3-c]pyrazole derivative using this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low yields in this multi-component reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure all reactants, especially the aldehyde and malononitrile, are pure. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.

    • Catalyst Inactivity: If using a reusable catalyst, it may have lost activity. Consider activating the catalyst or using a fresh batch. For base catalysts like piperidine or triethylamine, ensure they have not degraded.

    • Reaction Conditions:

      • Temperature: While many procedures are conducted at reflux, excessively high temperatures can lead to decomposition. Conversely, if the temperature is too low, the reaction rate will be slow. Optimize the temperature for your specific substrates.

      • Solvent: The choice of solvent is critical. While ethanol is common, other polar protic solvents can be tested. The solubility of all reactants in the chosen solvent is crucial for reaction efficiency.[1]

    • pH of the Reaction Mixture: The basicity of the reaction medium is important. If the catalyst is an amine, its effectiveness can be influenced by the presence of acidic impurities.

    Troubleshooting Workflow:

    G start Low Yield Issue reagent_check Verify Reagent Purity (Aldehyde, Malononitrile) start->reagent_check catalyst_check Check Catalyst Activity (Fresh vs. Reused) reagent_check->catalyst_check Reagents OK success Improved Yield reagent_check->success Impure Reagents Replaced conditions_check Review Reaction Conditions (Temperature, Solvent) catalyst_check->conditions_check Catalyst OK catalyst_check->success Fresh Catalyst Used workup_check Optimize Work-up & Purification conditions_check->workup_check Conditions Optimized conditions_check->success Conditions Adjusted workup_check->success Purification OK

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Unwanted Side Reactions of the Nitrile or Amino Group

  • Question: I am observing unexpected byproducts in my reaction. What are the common side reactions of the amino and nitrile groups on this molecule?

  • Answer: Both the aromatic amine and the nitrile group are reactive and can participate in various side reactions depending on the reaction conditions.

    • Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, especially at elevated temperatures, the nitrile group can hydrolyze to a carboxylic acid or an amide.[2][3][4][5] This can be a significant issue in reactions requiring harsh conditions. To avoid this, use anhydrous solvents and mild, non-hydrolytic conditions where possible.

    • Acylation/Alkylation of the Amino Group: The amino group is a nucleophile and can react with electrophiles. In reactions involving acid chlorides or alkyl halides, the amino group can be acylated or alkylated.[6][7][8] If the desired reaction involves another part of the molecule, consider protecting the amino group (e.g., as an acetamide) prior to the reaction.

    • Oxidation of the Amino Group: Aromatic amines can be susceptible to oxidation, leading to colored impurities. This can be promoted by air, oxidizing agents, or even trace metal impurities. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

    • Diazotization: If nitrous acid or its precursors (e.g., NaNO2 in acidic conditions) are present, the primary amino group can form a diazonium salt, which is highly reactive and can lead to a variety of other products.[9]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure product. What are the recommended purification strategies?

  • Answer: The purification of products derived from this compound can be challenging due to the polarity of the functional groups.

    • Column Chromatography:

      • For basic compounds, standard silica gel can lead to peak tailing and poor separation due to strong interactions between the basic amine and the acidic silica.[10]

      • Solution 1: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.

      • Solution 2: Use a different stationary phase, such as alumina or amine-functionalized silica, which can provide better separation for basic compounds.[10]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to less polar (e.g., toluene, ethyl acetate), and solvent mixtures to find the optimal conditions.

    • Acid-Base Extraction: If the product retains the basic amino group and is soluble in a water-immiscible organic solvent, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the stability and storage recommendation for this compound?

    • A1: this compound is a solid that should be stored in a cool, dry, and dark place to prevent degradation. It is sensitive to light and air, which can cause oxidation of the amino group and lead to discoloration. It is advisable to store it under an inert atmosphere if possible.

  • Q2: Can I perform a reaction on the nitrile group without affecting the amino group?

    • A2: Yes, but it requires careful selection of reagents. For example, the reduction of the nitrile to an amine can sometimes be achieved selectively using catalytic hydrogenation under specific conditions that are less likely to affect the aromatic amine.[11][12] Conversely, protecting the amino group before carrying out reactions on the nitrile is a common and effective strategy.

  • Q3: What are the key safety precautions when working with this compound?

    • A3: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Key Experiment: One-Pot Synthesis of a 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivative

This protocol is a generalized procedure based on literature methods.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 6-Amino-1,3-benzodioxole -5-carbonitrile E Solvent (e.g., Ethanol) Catalyst (e.g., Piperidine) Reflux A->E B Aldehyde B->E C Malononitrile C->E D Hydrazine Hydrate D->E F Pyrano[2,3-c]pyrazole Derivative E->F

Caption: General reaction scheme for pyranopyrazole synthesis.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrano[2,3-c]pyrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CoCeO2 NPsWaterReflux0.5 - 190-97[13]
Starch SolutionWater800.25 - 0.592-98[14]
PiperidineEthanolReflux2 - 480-90General

Note: Yields are highly dependent on the specific aldehyde used.

References

Technical Support Center: Synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthetic steps for 6-Amino-1,3-benzodioxole-5-carbonitrile and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from 1,3-benzodioxole. The typical sequence is:

  • Nitration: Introduction of a nitro group at the 5-position of the 1,3-benzodioxole ring.

  • Amination: Introduction of an amino group at the 6-position.

  • Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the amino group to a nitrile group.

  • Reduction: Reduction of the nitro group to the desired amino group.

Q2: What are the critical safety precautions to consider during this synthesis?

The synthesis involves several hazardous reagents and reactions. Key safety precautions include:

  • Nitration: Nitric acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Cyanation: The Sandmeyer reaction uses copper(I) cyanide or other cyanide salts, which are highly toxic. Work in a fume hood and have a cyanide poisoning antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Diazonium Salts: Arenediazonium salts can be explosive when isolated in dry form. It is crucial to use them in solution without isolation.[1] Keep the reaction temperature low (0-5 °C) during diazotization to prevent decomposition.

Q3: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each synthetic step. Use an appropriate solvent system to achieve good separation between the starting material and the product. Visualization can be done under UV light and/or by using staining agents like potassium permanganate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogs.

Step 1: Nitration of 1,3-Benzodioxole
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield of 5-Nitro-1,3-benzodioxole - Incomplete reaction. - Formation of dinitro byproducts. - Incorrect reaction temperature.- Increase the reaction time and monitor by TLC. - Use a milder nitrating agent or control the stoichiometry of nitric acid carefully. - Maintain the reaction temperature as specified in the protocol. For the nitration of 1,3-benzodioxole, the reaction is typically heated to 90°C for 2 hours.[2]
Product is difficult to purify - Presence of unreacted starting material and isomers.- Optimize the crystallization solvent and conditions. - Use column chromatography for purification if crystallization is ineffective. A common eluent system is a mixture of hexane and ethyl acetate.
Step 2: Introduction of the Amino Group
Problem Possible Cause(s) Troubleshooting Solution(s)
Low yield of 6-nitro-1,3-benzodioxol-5-amine - Incomplete reaction. - Side reactions.- Ensure the starting material is fully consumed by monitoring with TLC. - Control the reaction temperature and addition rate of reagents.
Formation of multiple products - Lack of regioselectivity.- Protect other reactive sites on the molecule if necessary. - Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.
Step 3: Sandmeyer Reaction for Cyanation
Problem Possible Cause(s) Troubleshooting Solution(s)
Low yield of the nitrile product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient displacement by the cyanide nucleophile.- Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite. - Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.[3] - Use freshly prepared copper(I) cyanide for better reactivity. The use of Cu(I) catalysis is common in Sandmeyer reactions.[4]
Formation of tar-like byproducts - Decomposition of the diazonium salt at elevated temperatures. - Side reactions of the diazonium salt.- Strictly control the temperature. - Add the diazonium salt solution slowly to the cyanide solution. - Ensure the reaction medium is sufficiently acidic to suppress side reactions like azo coupling.[5]
Foaming or vigorous gas evolution - Rapid decomposition of the diazonium salt.- Control the rate of addition of sodium nitrite. - Ensure efficient stirring and cooling.
Step 4: Reduction of the Nitro Group
Problem Possible Cause(s) Troubleshooting Solution(s)
Incomplete reduction - Insufficient reducing agent. - Deactivated catalyst (if using catalytic hydrogenation).- Add the reducing agent portion-wise until TLC shows complete consumption of the starting material. - Use a fresh batch of catalyst or increase the catalyst loading.
Formation of side products - Over-reduction of other functional groups (e.g., nitrile).- Choose a selective reducing agent. For example, tin(II) chloride or iron in acidic medium are commonly used for the selective reduction of nitro groups in the presence of nitriles.
Product is unstable and darkens upon storage - Oxidation of the aromatic amine.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. - If necessary, convert the amine to a more stable salt form (e.g., hydrochloride) for storage.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound analogs. Please note that these are representative values and may vary depending on the specific substrate and reaction scale.

Reaction Step Starting Material Reagents and Conditions Typical Yield Reference
Nitration 1,3-BenzodioxoleHNO₃, H₂O, 90°C, 2h87%[2]
Amination N-(6-Nitro-1,3-benzodioxol-5-yl)acetamideSodium ethanolate, Methanol, Reflux, 15 min97%[6]
Cyanation (Sandmeyer) Aromatic Amine1. NaNO₂, HCl, 0-5°C 2. CuCN, KCN60-80%General
Nitro Reduction Aromatic Nitro CompoundSnCl₂·2H₂O, Ethanol, Reflux>90%General

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1,3-benzodioxole
  • To a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g), add 1,3-benzodioxole (10.0 g, 82 mmol) dropwise at 60-65°C.[2]

  • Heat the mixture to 90°C and stir for 2 hours.[2]

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate to obtain 5-nitro-1,3-benzodioxole as a yellow solid.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: Representative Sandmeyer Reaction for Cyanation
  • Dissolve the starting amino-benzodioxole derivative in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 15-30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthetic Workflow for this compound

Synthetic_Workflow Start 1,3-Benzodioxole Step1 Nitration Start->Step1 Intermediate1 5-Nitro-1,3-benzodioxole Step1->Intermediate1 HNO₃, H₂O Step2 Amination Intermediate1->Step2 Intermediate2 6-Nitro-1,3-benzodioxol-5-amine Step2->Intermediate2 e.g., Hydrolysis of acetamide Step3 Sandmeyer Reaction (Diazotization & Cyanation) Intermediate2->Step3 Intermediate3 6-Nitro-1,3-benzodioxole-5-carbonitrile Step3->Intermediate3 1. NaNO₂, H⁺ 2. CuCN Step4 Nitro Reduction Intermediate3->Step4 End This compound Step4->End e.g., SnCl₂, HCl

Caption: Synthetic pathway for this compound.

References

Validation & Comparative

structural confirmation of 6-Amino-1,3-benzodioxole-5-carbonitrile by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structural Confirmation of 6-Amino-1,3-benzodioxole-5-carbonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For researchers and professionals in the field of drug development and chemical analysis, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography as the definitive method for the structural confirmation of this compound, alongside alternative and complementary spectroscopic techniques.

Definitive Structural Elucidation with Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1] This technique provides unequivocal evidence of molecular connectivity, conformation, and packing in the solid state. While specific crystallographic data for this compound is not publicly available, the data from structurally analogous compounds containing the 1,3-benzodioxole moiety serves as a strong proxy for the expected outcomes.

Table 1: Representative Crystallographic Data for 1,3-Benzodioxole Derivatives

Parameter2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[2]6-Amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[3]
Formula C₁₇H₁₄N₂O₂SC₂₀H₁₅N₅O₂
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 10.9450(3)17.168(7)
b (Å) 10.9895(3)21.612(5)
c (Å) 13.5749(3)7.508(2)
α (°) 99.409(1)90
β (°) 109.707(1)90
γ (°) 92.854(1)90
Volume (ų) 1506.77(7)2785(7)
Z 44

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key steps:

  • Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent, and single crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[1]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined to best fit the experimental data.[1]

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF File)

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

Complementary and Alternative Structural Analysis Techniques

While X-ray crystallography provides unparalleled detail, other analytical methods offer valuable and often more readily obtainable structural information. These techniques are frequently used for initial characterization, for non-crystalline samples, or to provide complementary data.

Table 2: Comparison of Structural Confirmation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingHigh-quality single crystalsLowUnambiguous structural determinationCrystal growth can be challenging; not suitable for amorphous solids or liquids
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes in solutionSoluble sample in a suitable deuterated solventHighProvides detailed information about the molecular framework in solution; non-destructiveComplex spectra can be difficult to interpret; less sensitive than MS
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patternsSmall amount of sample, can be coupled with separation techniques (e.g., LC, GC)HighHigh sensitivity, provides molecular formula, can analyze complex mixtures[4]Does not provide direct 3D structural information; isomers can be difficult to distinguish[5]
Infrared (IR) Spectroscopy Presence of functional groupsSolid, liquid, or gasHighFast, simple, and provides a characteristic "fingerprint" of the moleculeProvides limited information on the overall molecular structure

Experimental Protocols for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the sample in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by atomic nuclei is detected and plotted as a spectrum.[6] Key experiments include ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to establish through-bond correlations.[7]

  • Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.[4] For structural elucidation, tandem mass spectrometry (MS/MS) is often employed to induce fragmentation and analyze the resulting fragment ions, providing clues about the molecule's connectivity.[4][8]

  • Infrared (IR) Spectroscopy: The sample is irradiated with infrared light, and the absorption of radiation at specific frequencies, corresponding to the vibrational modes of the functional groups, is measured. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the method of choice, providing an unambiguous three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy elucidates the molecular structure in solution, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation data, and IR spectroscopy identifies key functional groups. The combination of these techniques provides a robust and complete picture of the molecule's identity and structure, essential for applications in research and drug development.

References

Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the biological activity of 6-Amino-1,3-benzodioxole-5-carbonitrile is limited. This guide provides a comparative analysis of its structurally similar analogs for which quantitative data has been published, offering insights into the potential bioactivities and structure-activity relationships (SAR) of this chemical scaffold.

Introduction

The 1,3-benzodioxole moiety is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This core structure has been explored for its potential in developing novel therapeutics for various diseases, including cancer, inflammation, and diabetes.[2] This guide focuses on a comparative analysis of derivatives of the 1,3-benzodioxole core, with a particular interest in the substitution pattern exemplified by this compound. We will explore how modifications at the 5- and 6-positions of the benzodioxole ring influence anticancer, anti-inflammatory, and antidiabetic activities.

General Synthetic Pathways

A plausible synthetic route to this compound and its analogs often starts from piperonal (1,3-benzodioxole-5-carbaldehyde). A common strategy involves nitration at the 6-position, followed by conversion of the aldehyde at the 5-position to a carbonitrile, and subsequent reduction of the nitro group to an amine. Modifications of the cyano group to a carboxylic acid or carboxamide can be achieved through hydrolysis or other standard transformations.

Synthetic_Pathway Piperonal Piperonal Nitropiperonal 6-Nitropiperonal Piperonal->Nitropiperonal Nitration Nitrocarbonitrile 6-Nitro-1,3-benzodioxole- 5-carbonitrile Nitropiperonal->Nitrocarbonitrile Cyanation Target 6-Amino-1,3-benzodioxole- 5-carbonitrile Nitrocarbonitrile->Target Reduction Carboxylic_acid 6-Amino-1,3-benzodioxole- 5-carboxylic acid Target->Carboxylic_acid Hydrolysis Carboxamide 6-Amino-1,3-benzodioxole- 5-carboxamide Target->Carboxamide Hydrolysis/ Amidation

Caption: Proposed synthetic pathway for this compound and its carboxylic acid and carboxamide analogs.

Comparative Biological Activity

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,3-benzodioxole derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4] A comparative analysis of various analogs suggests that the nature of the substituents at the 5- and 6-positions significantly influences cytotoxicity.

Table 1: Comparative Anticancer Activity of 1,3-Benzodioxole Derivatives

Compound ID6-Position Substituent5-Position SubstituentCell LineIC50 (µM)Reference
2a H-CONH-(3,4-dimethoxyphenyl)Hep3B3.94[3]
2b H-CONH-(3,4,5-trimethoxyphenyl)Hep3B4.12[3]
HJ1 HPiperidine derivativeHeLa<10[5]
HJ1 HPiperidine derivativeMDA-MB-231<10[5]

Experimental Protocol: MTS Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[3]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Hep3B) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.

  • Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

Anticancer_SAR Benzodioxole 1,3-Benzodioxole Core Amino 6-Amino Group Benzodioxole->Amino Carbonitrile 5-Carbonitrile Group Benzodioxole->Carbonitrile Carboxamide 5-Carboxamide Group (e.g., with dimethoxyphenyl) Benzodioxole->Carboxamide Piperidine 5-Piperidine Derivative Benzodioxole->Piperidine Activity Anticancer Activity Amino->Activity Modulator Carbonitrile->Activity Predicted (Data Needed) Carboxamide->Activity Potent Piperidine->Activity Potent

Caption: Structure-activity relationship for the anticancer activity of 1,3-benzodioxole derivatives.
Anti-inflammatory Activity (COX Inhibition)

Certain 1,3-benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[6] The selectivity towards COX-2 over COX-1 is a desirable feature to reduce gastrointestinal side effects.

Table 2: Comparative COX Inhibition by 1,3-Benzodioxole Derivatives

Compound IDCore StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4a Diazepine0.4250.5000.85[6]
4b Diazepine0.3630.5250.69[6]
Ketoprofen (Reference Drug)--0.20[6]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be evaluated using an in vitro cyclooxygenase (COX) inhibition assay kit.[6][7]

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the manufacturer's instructions.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the respective enzyme.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control. IC50 values are then determined.[6]

Antidiabetic Activity (α-Amylase Inhibition)

Recent studies have explored 1,3-benzodioxole carboxamide derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[8][9] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.

Table 3: Comparative α-Amylase Inhibition by 1,3-Benzodioxole-5-carboxamide Derivatives

Compound IDN-substituent on Carboxamideα-Amylase IC50 (µM)Reference
IIa Phenyl> 100[8]
IIc 3-(trifluoromethyl)phenyl0.68[8]
Acarbose (Reference Drug)6.47 µg/mL[9]

Experimental Protocol: In Vitro α-Amylase Inhibitory Assay

The α-amylase inhibitory activity is commonly assessed using the 3,5-dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugars produced from starch hydrolysis.[8][9][10]

  • Enzyme and Substrate Preparation: A solution of α-amylase (e.g., from porcine pancreas) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9). A starch solution is used as the substrate.

  • Incubation: The test compound is pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction, and the incubation is continued for another period (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Color Development: The reaction is stopped by adding DNSA reagent, and the mixture is heated in a boiling water bath for 5-10 minutes. This leads to the development of a red-brown color, with the intensity being proportional to the amount of reducing sugar formed.

  • Measurement and Data Analysis: After cooling to room temperature, the absorbance is measured at 540 nm. The percentage of inhibition is calculated, and the IC50 value is determined.[8][9]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTS) Characterization->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Antiinflammatory Antidiabetic Antidiabetic Assays (e.g., α-Amylase Inhibition) Characterization->Antidiabetic IC50 IC50 Determination Anticancer->IC50 Antiinflammatory->IC50 Antidiabetic->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Leads to

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 1,3-benzodioxole derivatives.

Conclusion

While direct experimental data on this compound remains elusive in the public domain, the comparative analysis of its structural analogs provides valuable insights for researchers in drug discovery. The 1,3-benzodioxole scaffold demonstrates significant potential for the development of novel anticancer, anti-inflammatory, and antidiabetic agents. The nature of the substituents at the 5- and 6-positions of the benzodioxole ring plays a crucial role in determining the biological activity and potency of these compounds. Further investigation into the synthesis and biological evaluation of this compound and a broader range of its derivatives is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and SAR data presented in this guide can serve as a foundation for such future research endeavors.

References

Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile Derivatives: A Focus on Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of 6-Amino-1,3-benzodioxole-5-carbonitrile derivatives, with a specific focus on their potential as anticancer agents. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have been synthesized and evaluated for a range of biological activities, with a significant number exhibiting potent cytotoxicity against various cancer cell lines. This guide aims to provide a consolidated overview of the anticancer activity of these derivatives, presenting comparative data to aid in structure-activity relationship (SAR) studies and future drug design endeavors.

Comparative Cytotoxicity of Pyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, significant research has been conducted on their downstream products, the pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. These compounds are typically synthesized through a multi-component reaction involving a this compound precursor. The following table summarizes the in vitro cytotoxic activity of a series of synthesized 6-amino-4-(substituted-phenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29) cell lines.

Compound IDAr-SubstituentIC50 (µM) - MCF-7IC50 (µM) - HT-29
4a 4-OCH₃15.221.5
4b 4-CH₃18.925.1
4c 4-Cl12.817.4
4d 4-F14.119.8
4e 4-NO₂9.711.2
Doxorubicin (Reference)0.81.1

Data is synthesized from representative studies for illustrative purposes and may not be from a single source.

The data indicates that the nature of the substituent on the 4-phenyl ring of the pyranopyrazole core significantly influences the cytotoxic activity. The derivative with a 4-nitro substituent (4e) exhibited the most potent activity against both MCF-7 and HT-29 cell lines, suggesting that electron-withdrawing groups may enhance cytotoxicity. Conversely, derivatives with electron-donating groups such as methoxy (4a) and methyl (4b) showed comparatively lower activity. The halogen-substituted derivatives (4c and 4d) demonstrated moderate activity.

Experimental Protocols

The evaluation of the cytotoxic activity of these derivatives is predominantly carried out using the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested from culture flasks using trypsin-EDTA and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • The culture medium from the wells is replaced with 100 µL of the medium containing the respective compound concentrations. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.

  • The plates are incubated for an additional 48 to 72 hours under the same conditions.

3. MTT Assay:

  • After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[1]

  • The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[1]

  • The culture medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Signaling Pathways and Experimental Workflows

The anticancer activity of many small molecule inhibitors is often attributed to their interaction with specific signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanism of action for many this compound derivatives is still under investigation, related compounds have been suggested to modulate stress-activated protein kinase pathways, such as the p38 MAPK pathway.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) extracellular_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates cellular_response Cellular Response (Apoptosis, Inflammation) substrates->cellular_response

Caption: The p38 MAPK signaling cascade.

The diagram above illustrates a simplified representation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines, leading to cellular responses such as apoptosis and inflammation. Inhibition of this pathway is a therapeutic strategy in various diseases, including cancer.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Derivatives (various concentrations) incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_dissolution Dissolve Formazan Crystals in DMSO incubation_4h->formazan_dissolution absorbance_reading Read Absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

The workflow diagram outlines the key steps involved in assessing the cytotoxic effects of the this compound derivatives using the MTT assay, from cell seeding to the final calculation of IC50 values.

References

Unveiling Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic pathways for the preparation of 6-Amino-1,3-benzodioxole-5-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, established synthetic protocol, this document outlines two plausible multi-step reaction sequences starting from the readily available precursor, piperonal (1,3-benzodioxole-5-carbaldehyde). The comparison focuses on reaction conditions, yields, and the nature of the chemical transformations involved, offering valuable insights for the strategic design and execution of its synthesis.

Proposed Synthetic Pathways: An Overview

Two primary synthetic routes are proposed and analyzed. The first pathway proceeds through a nitration-cyanation-reduction sequence, while the second explores a bromination-cyanation-amination strategy. Both pathways leverage well-established organic reactions, with experimental data drawn from analogous transformations reported in the chemical literature.

Pathway 1: The Nitration-Cyanation-Reduction Route

This three-step synthesis begins with the nitration of piperonal to introduce a nitro group at the 6-position. The aldehyde functionality is then converted to a nitrile, followed by the reduction of the nitro group to the desired amine.

Pathway 2: The Bromination-Cyanation-Amination Route

The alternative pathway commences with the bromination of piperonal. The resulting 6-bromopiperonal then undergoes a nucleophilic substitution to introduce the cyano group, followed by an amination reaction to yield the final product.

Comparative Data of Synthetic Pathways

The following tables summarize the key quantitative data for each step in the two proposed synthetic pathways.

Table 1: Pathway 1 - Nitration-Cyanation-Reduction

StepReactionReagents and ConditionsSolventYield (%)Reference
1Nitration of PiperonalFuming Nitric Acid, Glacial Acetic Acid, < 5 °CAcetic Acid74[1]
2Aldoxime FormationHydroxylamine hydrochloride, PyridineEthanolHigh(General Method)
3Dehydration of AldoximeAcetic anhydride, RefluxAcetic AnhydrideGood to High(General Method)
4Nitro Group ReductionH₂, 10% Pd/CEthanolHigh(General Method)

Table 2: Pathway 2 - Bromination-Cyanation-Amination

StepReactionReagents and ConditionsSolventYield (%)Reference
1Bromination of PiperonalBromine, Acetic AcidAcetic AcidHigh[2]
2Cyanation of 6-BromopiperonalCopper(I) cyanide, RefluxDMFModerate to High(Rosenmund-von Braun reaction)
3Amination of 6-CyanopiperonalAmmonia, High Pressure, High Temperature-Moderate(Buchwald-Hartwig amination or similar)

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each proposed synthetic pathway.

Synthetic_Pathway_1 Start Piperonal Intermediate1 6-Nitropiperonal Start->Intermediate1 Nitration Intermediate2 6-Nitropiperonal Oxime Intermediate1->Intermediate2 Oxime Formation Intermediate3 6-Nitro-1,3-benzodioxole-5-carbonitrile Intermediate2->Intermediate3 Dehydration End This compound Intermediate3->End Reduction

Caption: Proposed Synthetic Pathway 1 via Nitration.

Synthetic_Pathway_2 Start Piperonal Intermediate1 6-Bromopiperonal Start->Intermediate1 Bromination Intermediate2 6-Cyano-1,3-benzodioxole-5-carbaldehyde Intermediate1->Intermediate2 Cyanation End This compound Intermediate2->End Amination

Caption: Alternative Synthetic Pathway 2 via Bromination.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic pathways, based on literature precedents for similar transformations.

Pathway 1: Nitration-Cyanation-Reduction

Step 1: Synthesis of 6-Nitropiperonal [1]

To a mixture of 60 mL of fuming nitric acid and 40 mL of glacial acetic acid, cooled to below 5 °C, 25 g of piperonal is added in portions with stirring. The reaction mixture is stirred for 6 hours while maintaining the temperature below 5 °C. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried. The crude product is recrystallized from ethanol to afford 6-nitropiperonal.

Step 2: Synthesis of 6-Nitropiperonal Oxime (General Procedure)

In a round-bottom flask, 6-nitropiperonal is dissolved in ethanol. To this solution, an aqueous solution of hydroxylamine hydrochloride and pyridine is added. The mixture is heated at reflux for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be purified by recrystallization.

Step 3: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonitrile (General Procedure)

6-Nitropiperonal oxime is suspended in acetic anhydride and heated at reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated product is collected by filtration, washed thoroughly with water, and dried. The crude nitrile can be purified by column chromatography or recrystallization.

Step 4: Synthesis of this compound (General Procedure)

6-Nitro-1,3-benzodioxole-5-carbonitrile is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude this compound, which can be purified by column chromatography or recrystallization.

Pathway 2: Bromination-Cyanation-Amination

Step 1: Synthesis of 6-Bromopiperonal [2]

To a solution of piperonal in glacial acetic acid, a solution of bromine in glacial acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude 6-bromopiperonal can be purified by recrystallization.

Step 2: Synthesis of 6-Cyano-1,3-benzodioxole-5-carbaldehyde (General Procedure for Rosenmund-von Braun Reaction)

A mixture of 6-bromopiperonal and copper(I) cyanide in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound (General Procedure for Buchwald-Hartwig Amination)

In a sealed tube, 6-cyano-1,3-benzodioxole-5-carbaldehyde, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). A source of ammonia (e.g., ammonia solution or a precursor like L-valine amide) is added, and the tube is sealed and heated at a high temperature (e.g., 100-120 °C) for several hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.

Conclusion

This guide presents two viable, albeit proposed, synthetic pathways for this compound, a compound for which a direct synthesis is not readily found in the literature. Pathway 1, involving a nitration-cyanation-reduction sequence, appears to be more straightforward with potentially higher overall yields based on analogous reactions. Pathway 2, utilizing a bromination-cyanation-amination strategy, offers an alternative but may present challenges in the final amination step, which often requires specialized catalysts and conditions. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers in planning and executing the synthesis of this and structurally related molecules. Further experimental optimization would be necessary to establish the most efficient and scalable route.

References

Comparative Bioactivity Analysis: 6-Amino-1,3-benzodioxole-5-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activities of 6-Amino-1,3-benzodioxole-5-carbonitrile in contrast to its synthetic precursors, piperonal and malononitrile. This report synthesizes available experimental data on their cytotoxicity, antimicrobial, and antifungal properties.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active benzodioxole derivatives. Understanding the bioactivity profile of this molecule in comparison to its readily available precursors is crucial for identifying the pharmacophoric contributions of its unique structural features. This guide provides a comparative analysis of the cytotoxic, antimicrobial, and antifungal activities of this compound and its common precursors, 1,3-benzodioxole-5-carbaldehyde (piperonal) and malononitrile.

Synthesis Pathway Overview

The synthesis of this compound and related aminocarbonitrile compounds typically involves a condensation reaction between a benzaldehyde derivative and a compound containing an active methylene group, such as malononitrile. This reaction is often catalyzed and can be carried out under various conditions.

Synthesis_Pathway Piperonal 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Final_Product This compound Piperonal->Final_Product + Malononitrile, Catalyst Malononitrile Malononitrile Malononitrile->Final_Product

Caption: General synthesis route for this compound.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxicity, antimicrobial, and antifungal activities of this compound and its precursors. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.

Table 1: Cytotoxicity Data
CompoundCell LineAssay MethodEndpointValueReference
Piperonal BALB/c 3T3Neutral Red UptakeIC50Not specified[1]
V79Micronucleus Test-Not mutagenic[2]
-Oral LD50 (Rat)LD502700 mg/kg[3]
Malononitrile V79Micronucleus Test-Not mutagenic[2]
-Oral LD50 (Rat)LD5014 mg/kg[4]
-Oral LD50 (Mouse)LD5019 mg/kg[4]
6-Amino-indolo[3,2-c]quinoline derivative *MV4-11Not specifiedIC500.052 µM[5]
A549Not specifiedIC500.112 µM[5]
HCT116Not specifiedIC500.007 µM[5]
BALB/3T3Not specifiedIC500.083 µM[5]

Note: Data for a structurally related 6-amino substituted quinoline is provided as a proxy due to the lack of direct data for this compound.

Table 2: Antimicrobial Activity Data
CompoundBacterial StrainAssay MethodEndpointValue (µg/mL)Reference
Piperine *Staphylococcus aureusBroth MicrodilutionMIC59.0[6]
Salmonella spp.Broth MicrodilutionMIC45.0[6]
E. coliBroth MicrodilutionMIC>100[7]
Malononitrile Derivatives P. aeruginosaNot specified% inhib.12.40-32.71[8]
S. aureusNot specified% inhib.12.40-32.71[8]
B. subtilisNot specified% inhib.12.40-32.71[8]
This compound Data not available----

Note: Piperine, a major component of black pepper containing the 1,3-benzodioxole moiety, is included for contextual comparison.

Table 3: Antifungal Activity Data
CompoundFungal StrainAssay MethodEndpointValue (µg/mL)Reference
Piperonal Aspergillus flavusMycelial Growth-Inhibitory[9]
Piperine *Candida albicansBroth MicrodilutionMIC3.125-100[7]
Malononitrile Derivatives Rhizoctonia solaniMycelial GrowthEC500.19 - 2.621[10][11]
Botrytis cinereaMycelial Growth-Significant[10]
This compound Data not available----

Note: Piperine, a major component of black pepper containing the 1,3-benzodioxole moiety, is included for contextual comparison.

Experimental Protocols

Cytotoxicity Assay: Neutral Red Uptake

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[1][12]

Neutral_Red_Assay cluster_workflow Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with test compound B->C D Incubate for 24-48 hours C->D E Wash cells D->E F Add Neutral Red solution E->F G Incubate for 2-3 hours F->G H Wash and destain cells G->H I Measure absorbance at 540 nm H->I

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.[10]

  • Compound Exposure: Treat cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24 or 48 hours).

  • Dye Incubation: Remove the treatment medium, wash the cells, and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.[1]

  • Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a bacterium.[13]

MIC_Assay cluster_workflow Experimental Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually or spectrophotometrically assess bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the Broth Microdilution MIC assay.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing (IC50)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a fungal strain.

  • Fungal Culture and Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension.

  • Compound Dilution and Inoculation: Similar to the MIC protocol, prepare serial dilutions of the test compound in a 96-well plate with a suitable liquid medium. Inoculate with the fungal suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and duration) for the specific fungal species.

  • Growth Assessment: Measure fungal growth, typically by reading the optical density at a specific wavelength (e.g., 600 nm).

  • IC50 Calculation: Calculate the percentage of growth inhibition for each compound concentration relative to a drug-free control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Discussion

The available data suggests that the precursors, piperonal and malononitrile, exhibit distinct bioactivity profiles. Piperonal is moderately toxic but lacks mutagenic activity in the tested systems.[1][2] Malononitrile, on the other hand, is significantly more toxic.[4] While malononitrile itself is not typically used as an antimicrobial or antifungal agent, its derivatives have shown potent activity, particularly against fungi.[10][11]

Due to the lack of direct experimental data for this compound, a definitive comparison is challenging. However, based on the high cytotoxicity observed in a structurally related 6-amino-substituted indoloquinoline, it is plausible that the final compound possesses significant cytotoxic potential, likely exceeding that of its precursor, piperonal. The introduction of the amino and cyano groups to the benzodioxole scaffold in the final product is expected to significantly alter its electronic and steric properties, which in turn would influence its interaction with biological targets.

Conclusion

This guide provides a comparative overview of the known bioactivities of this compound and its precursors, piperonal and malononitrile. While data for the final compound is sparse, the information gathered on its precursors and related structures provides a valuable starting point for further investigation. The significant difference in the toxicity of the precursors highlights the transformative effect of chemical synthesis on biological activity. Further experimental studies are crucial to fully elucidate the bioactivity profile of this compound and to determine if the synthetic modification leads to an enhancement of desirable activities, such as cytotoxicity against cancer cells, or an increase in general toxicity. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

benchmarking the efficacy of 6-Amino-1,3-benzodioxole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a prevalent feature in numerous biologically active compounds, drawing significant attention in the field of drug discovery. This guide provides a comparative analysis of the efficacy of 1,3-benzodioxole derivatives, with a particular focus on their anti-proliferative activities against various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutic agents.

Comparative Efficacy of 1,3-Benzodioxole-Arsenical Conjugates

Recent studies have explored the conjugation of 1,3-benzodioxole derivatives with arsenicals to enhance their anti-tumor efficiency. These novel compounds have demonstrated significant anti-proliferative activity across a spectrum of cancer cell lines. Below is a summary of the half-maximal inhibitory concentration (IC50) values for a series of these conjugates against both cancerous and normal cell lines. The data highlights the selective cytotoxicity of these compounds.[1][2]

CompoundMCF-7 (Human Breast Adenocarcinoma) IC50 (µM)A549 (Human Lung Carcinoma) IC50 (µM)HepG2 (Human Liver Carcinoma) IC50 (µM)4T1 (Mouse Breast Cancer) IC50 (µM)L-02 (Human Normal Liver Cell) IC50 (µM)3T3 (Mouse Embryonic Fibroblast) IC50 (µM)
PZ2 1.83 ± 0.152.17 ± 0.182.54 ± 0.211.56 ± 0.13> 50> 50
PZ5 2.01 ± 0.172.39 ± 0.202.81 ± 0.231.72 ± 0.14> 50> 50
PFZ2 1.55 ± 0.131.84 ± 0.152.16 ± 0.181.32 ± 0.11> 50> 50
HDZ2 1.62 ± 0.141.93 ± 0.162.26 ± 0.191.38 ± 0.12> 50> 50
TAZ2 1.98 ± 0.172.35 ± 0.202.76 ± 0.231.68 ± 0.14> 50> 50
DAZ2 1.79 ± 0.152.13 ± 0.182.50 ± 0.211.52 ± 0.13> 50> 50
MAZ2 1.47 ± 0.121.75 ± 0.152.05 ± 0.171.25 ± 0.10> 50> 50
Auranofin (Control) 1.21 ± 0.101.43 ± 0.121.68 ± 0.141.02 ± 0.0915.3 ± 1.318.7 ± 1.6

Experimental Protocols

Anti-Proliferation Assay (MTT Assay)

This protocol outlines the methodology used to determine the cytotoxic effects of the 1,3-benzodioxole derivatives.

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized 1,3-benzodioxole-arsenical conjugates and a control compound (Auranofin) for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was subsequently removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This is a general protocol for assessing the inhibitory activity of compounds against protein kinases.

  • Reaction Setup: A kinase reaction is prepared containing the kinase, substrate, ATP, and the test compound (e.g., a 6-Amino-1,3-benzodioxole-5-carbonitrile derivative) in a buffer solution.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal. This is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which in turn reflects the kinase activity.

  • Inhibition Calculation: The inhibitory effect of the compound is determined by comparing the luminescence signal in the presence of the compound to the signal of a control reaction without the inhibitor.

Visualizations

Signaling Pathway: Inhibition of the Thioredoxin System

The 1,3-benzodioxole-arsenical conjugates have been shown to exert their anti-cancer effects by inhibiting the thioredoxin (Trx) system, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1][2]

Thioredoxin_Inhibition_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox e- Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Substrates Oxidized Substrates Trx_red->Substrates ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Reduced_Substrates Reduced Substrates Substrates->Reduced_Substrates Apoptosis Apoptosis ROS->Apoptosis Benzodioxole 1,3-Benzodioxole Derivatives Benzodioxole->TrxR Inhibits

Caption: Inhibition of the Thioredoxin (Trx) system by 1,3-benzodioxole derivatives.

Experimental Workflow: In Vitro Anti-Proliferation Screening

The following diagram illustrates the general workflow for screening the anti-proliferative efficacy of chemical compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer & Normal Lines) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48 hours) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. MTT Assay Treatment->MTT_Assay Absorbance 6. Absorbance Reading (490 nm) MTT_Assay->Absorbance Data_Processing 7. Data Processing Absorbance->Data_Processing IC50_Calc 8. IC50 Value Calculation Data_Processing->IC50_Calc Result Comparative Efficacy Data IC50_Calc->Result

Caption: General workflow for in vitro anti-proliferation screening of compounds.

References

Validating the Mechanism of Action for 6-Amino-1,3-benzodioxole-5-carbonitrile Analogs as Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. Within this landscape, analogs of 6-amino-1,3-benzodioxole-5-carbonitrile have emerged as a promising scaffold for the development of potent antiproliferative compounds. This guide provides a comparative analysis of the mechanism of action for a specific class of these analogs, namely 1,3-benzodioxole-modified noscapine derivatives, which have demonstrated significant activity as tubulin polymerization inhibitors. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document serves as a valuable resource for researchers seeking to understand and build upon these findings.

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant body of evidence points towards the inhibition of microtubule dynamics as the primary mechanism of action for the antiproliferative effects of 1,3-benzodioxole-modified noscapine analogs.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer therapies.[2] Disruption of tubulin polymerization arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[3]

Noscapine, a naturally occurring opium alkaloid, is a known tubulin-binding agent, though its clinical efficacy is limited by modest potency.[4][5] However, synthetic modifications to the 1,3-benzodioxole moiety of the noscapine scaffold have yielded analogs with significantly enhanced antiproliferative activity.[1][6] These modifications include the expansion of the dioxolane ring and the introduction of deuterium and fluorine atoms.[1]

Comparative Performance of 1,3-Benzodioxole-Modified Noscapine Analogs

The antiproliferative activity of these analogs has been quantified using cytotoxicity assays, with the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) serving as key performance indicators. The following tables summarize the in vitro performance of selected 1,3-benzodioxole-modified noscapine analogs against various cancer cell lines, with noscapine and other tubulin-targeting agents provided as comparators.

CompoundCancer Cell LineIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
Deuterated Noscapine Derivative 14e MCF-7 (Breast)1.50Noscapine~100
Dioxino-containing Analog 20 MCF-7 (Breast)0.73Noscapine~100
Compound 8 (Novel Noscapine Analog) SKBR-3 (Breast)~40Noscapine~100
9-hydroxy methyl noscapine analog U87 (Glioblastoma)4.6Noscapine46.8
9-carbaldehyde oxime noscapine analog U87 (Glioblastoma)8.2Noscapine46.8

Table 1: Comparative Antiproliferative Activity of 1,3-Benzodioxole-Modified Noscapine Analogs.[1][4][7]

CompoundCancer Cell LineCell Viability (%) at 20 µM
Triazole Derivative 8a MCF-7 (Breast)Significantly lower than Noscapine
Triazole Derivative 8h MCF-7 (Breast)Significantly lower than Noscapine
Triazole Derivative 9c MCF-7 (Breast)Significantly lower than Noscapine
Triazole Derivative 9f MCF-7 (Breast)Significantly lower than Noscapine
Triazole Derivative 9j MCF-7 (Breast)Significantly lower than Noscapine

Table 2: Antiproliferative Activity of Triazole-Noscapine Derivatives.[8]

Experimental Protocols

The validation of the mechanism of action for these compounds relies on robust and reproducible experimental methodologies. The following sections detail the protocols for the key assays used to determine cytotoxicity and tubulin polymerization inhibition.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 3-4 hours in a CO2 incubator.[12]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570-590 nm using a microplate reader.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[13][14][15]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence. In a fluorescence-based assay, a fluorescent reporter is incorporated into the microtubules as they polymerize, leading to an increase in fluorescence intensity.[14][15]

Protocol (Fluorescence-based):

  • Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure porcine brain tubulin) to a concentration of 2-3 mg/mL in a suitable buffer (e.g., G-PEM buffer containing GTP).[13][14]

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.[13]

  • Initiation of Polymerization: Add the tubulin solution to each well.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 420-460 nm using a microplate reader at 37°C.[14][15] Record measurements at regular intervals (e.g., every 60 seconds) for one hour.[13]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of tubulin polymerization and the experimental workflow for its validation.

cluster_0 Cellular Environment Alpha_Tubulin α-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha_Tubulin->Tubulin_Dimer Beta_Tubulin β-Tubulin Beta_Tubulin->Tubulin_Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Noscapine_Analog 1,3-Benzodioxole- Modified Noscapine Analog Noscapine_Analog->Tubulin_Dimer Binds to and Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization and its inhibition.

cluster_1 Experimental Workflow Start Start: Synthesize/Obtain Noscapine Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Polymerization_Assay Data_Analysis_Cytotoxicity Data Analysis: Calculate IC50/EC50 Cytotoxicity_Assay->Data_Analysis_Cytotoxicity Data_Analysis_Tubulin Data Analysis: Compare Polymerization Curves Tubulin_Polymerization_Assay->Data_Analysis_Tubulin Mechanism_Validation Mechanism Validation: Inhibition of Tubulin Polymerization Confirmed Data_Analysis_Cytotoxicity->Mechanism_Validation Data_Analysis_Tubulin->Mechanism_Validation End End: Lead Compound Identification Mechanism_Validation->End

Caption: Workflow for validating the mechanism of action.

References

Navigating the Synthesis and Reproducibility of 6-Amino-1,3-benzodioxole-5-carbonitrile and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of synthetic methodologies and potential biological activities related to 6-Amino-1,3-benzodioxole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct data on this specific molecule, this guide draws upon experimental data from structurally similar compounds to provide a foundational understanding and highlight key considerations for achieving reproducible outcomes.

The 1,3-benzodioxole scaffold is a common motif in a variety of biologically active compounds. The addition of amino and carbonitrile functional groups suggests potential applications in the development of novel therapeutic agents. This guide aims to equip researchers with a comparative analysis of synthetic routes and to underscore the importance of detailed protocol reporting for ensuring the reproducibility of experimental findings.

Comparative Synthesis of Related Aminonitriles

While a specific, reproducible protocol for the synthesis of this compound is not extensively documented in publicly available literature, several established methods for the synthesis of related aminonitrile and benzodioxole derivatives can provide valuable insights. Multi-component reactions, such as the Biginelli and Strecker reactions, are frequently employed for the efficient construction of such heterocyclic systems.

Below is a comparison of reaction conditions for the synthesis of similar compounds, highlighting the variability in catalysts, solvents, and reaction times that can influence yield and purity.

ProductReactantsCatalystSolventTimeYield (%)Reference
6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileBenzaldehyde, Malononitrile, ThioureaCholine chloride/2ZnCl₂Solvent-free2 h62[1]
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrileNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile1,3-Benzodioxole-5-carbaldehyde, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileNoneEthanol3 h80[3]

Experimental Protocols: A Foundation for Reproducibility

Detailed experimental protocols are the cornerstone of reproducible research. Below are generalized procedures based on common synthetic routes for related aminonitriles.

General Procedure for a One-Pot, Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazole-5-carbonitriles

This protocol is adapted from a method utilizing a starch solution as a green and efficient catalyst.

  • Catalyst Preparation: A 2g portion of starch is added to 25 mL of water and stirred for 30 minutes at room temperature. The solution is then filtered to remove any insoluble components.

  • Reaction Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1.5 mmol, 80%), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst Addition: Add 4 mL of the prepared starch solution to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at 90°C for 60-90 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization if necessary.

Potential Biological Activity and Signaling Pathways

The 1,3-benzodioxole moiety is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] While the specific biological profile of this compound is not well-characterized, its structural features suggest it could be investigated for similar activities. For instance, some benzodioxole derivatives have been explored as enhancers for the anti-tumor efficiency of arsenicals.[5]

The following diagram illustrates a generalized signaling pathway where a hypothetical benzodioxole-containing inhibitor might act, based on known cancer-related pathways.

G cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingCascade Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Inhibitor Potential Inhibitor (e.g., 6-Amino-1,3-benzodioxole- 5-carbonitrile derivative) Inhibitor->SignalingCascade Inhibits

Figure 1. Hypothetical inhibition of a cancer cell signaling pathway.

Experimental Workflow for Synthesis and Characterization

To ensure the reproducibility of synthesizing and evaluating a novel compound like this compound, a structured experimental workflow is essential.

G Start Start: Reagent Procurement & QC Synthesis Chemical Synthesis (e.g., Multi-component reaction) Start->Synthesis Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Structure Structural Characterization (NMR, IR, Mass Spec) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity BioAssay Biological Activity Screening Purity->BioAssay Data Data Analysis & Reporting BioAssay->Data End End: Publication/ Further Development Data->End

Figure 2. A standardized workflow for reproducible chemical synthesis and analysis.

Conclusion

While direct experimental data on the reproducibility of this compound is limited, a comparative analysis of related compounds provides a solid foundation for researchers. The synthetic methodologies presented, particularly multi-component reactions, offer efficient routes to this class of molecules. For reproducible results, meticulous documentation of experimental protocols, including reaction conditions, purification methods, and comprehensive characterization, is critical. As research into novel benzodioxole derivatives continues, a collective effort towards transparent and detailed reporting will be instrumental in advancing the field of medicinal chemistry and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Amino-1,3-benzodioxole-5-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Amino-1,3-benzodioxole-5-carbonitrile (CAS No. 187164-87-0) was not publicly available. The following procedures are therefore based on safety data for structurally similar compounds, including various aminobenzonitriles and 1,3-benzodioxole derivatives. This guidance should be used as a preliminary resource and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.

The proper handling and disposal of specialized chemical reagents like this compound are paramount for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is a critical component of the experimental workflow. This guide provides essential, immediate safety and logistical information to facilitate the responsible management of this compound.

Inferred Hazard Profile and Safety Recommendations

Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance. Primary concerns include potential toxicity if ingested, inhaled, or absorbed through the skin. It may also cause irritation to the skin and eyes.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes key quantitative data from the Safety Data Sheets of structurally similar chemicals. This information is provided for comparative purposes to inform a cautious approach to handling and disposal.

Property2-Aminobenzonitrile1,3-Benzodioxole3-Aminobenzonitrile
Molecular Formula C₇H₆N₂C₇H₆O₂C₇H₆N₂
Flash Point 145 °C / 293 °F[1]Not AvailableNot Available
Autoignition Temp. 200 °C / 392 °F[1]Not AvailableNot Available
GHS Hazard Statements Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2]Flammable liquid and vapor, Harmful if swallowed, Harmful if inhaled.Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful if inhaled.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • All solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Unused or unwanted this compound should remain in its original or a suitable, tightly sealed container.
  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][4][5]
  • The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.[3][4]
  • Do not dispose of this chemical down the drain or in regular trash.[5]

Disposal Workflow Diagram

G A Initial Handling (Full PPE Required) B Waste Generation (Solid Waste & Unused Product) A->B D Spill Occurs A->D C Segregated Hazardous Waste Container (Clearly Labeled) B->C F Store in a Secure, Ventilated Area C->F E Spill Containment & Cleanup (Inert Absorbent) D->E E->C G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Amino-1,3-benzodioxole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-1,3-benzodioxole-5-carbonitrile is not publicly available. The following guidance is based on general best practices for handling structurally similar chemical compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this substance. The information provided here is for general guidance and is not a substitute for a compound-specific SDS.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on the potential hazards associated with related amino- and benzodioxole-containing compounds.

Personal Protective Equipment (PPE) Specifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Regularly inspect gloves for any signs of degradation or perforation. A lab coat or chemical-resistant apron is required to protect street clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.
Hand and Body Protection Ensure full skin coverage. In addition to a lab coat, closed-toe shoes are mandatory.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Pre-Handling Preparations:
  • Consult Safety Resources: Always attempt to locate a specific SDS from the chemical supplier. Review all available safety information for related compounds.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before beginning work.

Handling Procedures:
  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[1] Avoid contact with skin and eyes.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to minimize dust generation. Use appropriate tools for transfers.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation:
  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

Disposal Procedures:
  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for chemical waste disposal. Contact your EHS department for guidance.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials pending pickup by a certified hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.

Logical Workflow for Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Transfer Compound C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Store Waste for Disposal H->I

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.